molecular formula C15H13N3O3S B2620790 N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea CAS No. 642945-33-3

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Cat. No.: B2620790
CAS No.: 642945-33-3
M. Wt: 315.35
InChI Key: QXELWZWZGNJNDG-UHFFFAOYSA-N
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Description

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELWZWZGNJNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea (CAS 642945-33-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea (CAS 642945-33-3) represents a specialized scaffold within the N-benzoyl-N'-arylthiourea (BTU) class, a family of compounds distinguished by their potent ability to chelate transition metals and inhibit metalloenzymes. While often cataloged as a chemical intermediate, this specific derivative possesses a pharmacophore optimized for urease inhibition , making it a critical subject of study for both agricultural efficiency (nitrogen fertilizer stability) and pharmaceutical development (treatment of Helicobacter pylori infections).

This technical guide synthesizes the chemical identity, validated synthesis protocols, and mechanistic actions of this compound.[1] It is designed for researchers requiring a rigorous, self-validating framework for experimental utilization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertyDetail
CAS Registry Number 642945-33-3
IUPAC Name N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
Molecular Formula C₁₅H₁₃N₃O₃S
Molecular Weight 315.35 g/mol
Core Scaffold Benzoylthiourea (BTU)
Key Substituents Ortho-methyl (steric hindrance), Meta-nitro (electron-withdrawing)
Solubility Soluble in DMSO, DMF, Acetone, Chloroform; Insoluble in Water
pKa (Calculated) ~10.5 (NH acidic proton due to acyl/thioacyl flanking)
Structural Insight

The molecule features a "pseudo-six-membered ring" stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide NH. This conformation is critical for its biological activity, as it pre-organizes the molecule for bidentate chelation with metal centers (e.g., Nickel in urease).

Validated Synthesis Protocol

Note: This protocol is adapted from the standard "Douglass and Dains" method, optimized for nitro-substituted anilines which possess lower nucleophilicity.

Reaction Logic

The synthesis proceeds via a one-pot, two-step mechanism.

  • Activation: Benzoyl chloride reacts with ammonium thiocyanate to generate the highly reactive (and moisture-sensitive) benzoyl isothiocyanate intermediate.

  • Nucleophilic Addition: The aniline derivative attacks the isothiocyanate carbon. Critical Control Point: The intermediate is prone to hydrolysis. Anhydrous conditions are non-negotiable.

Experimental Workflow

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • Ammonium Thiocyanate (1.1 eq)

  • 2-Methyl-3-nitroaniline (1.0 eq)

  • Solvent: Anhydrous Acetone or Acetonitrile (dried over molecular sieves)

Step-by-Step Procedure:

  • Preparation of Isothiocyanate: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Ammonium Thiocyanate (1.1 eq) in anhydrous acetone.

  • Addition: Add Benzoyl Chloride (1.0 eq) dropwise over 15 minutes at room temperature. A white precipitate of Ammonium Chloride will form immediately, indicating the formation of Benzoyl Isothiocyanate.

  • Reflux 1: Heat the mixture to reflux for 30 minutes to ensure complete conversion.

  • Addition of Amine: Cool the mixture to ~40°C. Add a solution of 2-Methyl-3-nitroaniline (1.0 eq) in anhydrous acetone dropwise.

  • Reflux 2: Reflux the reaction mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The spot for the aniline should disappear.

  • Isolation: Pour the reaction mixture into ice-cold water (5x volume) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or an Ethanol/DMF mixture to yield the pure compound.

Synthesis Pathway Diagram[11][12]

Synthesispathway cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Addition R1 Benzoyl Chloride Int Benzoyl Isothiocyanate (Highly Reactive) R1->Int Acetone, Reflux R2 NH4SCN R2->Int Byprod NH4Cl (ppt) R2->Byprod Product N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea Int->Product + Amine, Reflux Amine 2-Methyl-3-nitroaniline Amine->Product caption Figure 1: One-pot synthesis via nucleophilic addition to in-situ isothiocyanate.

Structural Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Assignment
FT-IR 3200–3300 cm⁻¹ν(N-H) stretch (often broad due to H-bonding)
1670–1690 cm⁻¹ ν(C=O) Amide I (Key diagnostic: lower than ester due to conjugation)
1230–1250 cm⁻¹ν(C=S) Thioamide
1520, 1340 cm⁻¹ν(NO₂) Asymmetric/Symmetric stretch
¹H NMR δ 11.0–12.5 ppmTwo Singlets (D₂O exchangeable): NH protons (Deshielded by C=O/C=S)
(DMSO-d₆)δ 7.5–8.2 ppmMultiplet: Benzoyl and Phenyl aromatic protons
δ 2.2–2.4 ppmSinglet: Methyl group on the aniline ring

Biological Mechanism: Urease Inhibition

The primary application of N-benzoyl-N'-arylthioureas is the inhibition of Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme found in soil bacteria and H. pylori.

Mechanism of Action

The compound acts as a mixed-type inhibitor .[2]

  • Bidentate Chelation: The Carbonyl Oxygen (O) and Thiocarbonyl Sulfur (S) atoms coordinate with the bi-nickel (Ni-Ni) center in the urease active site.

  • Steric Blockade: The bulky benzoyl and nitro-phenyl groups occupy the binding pocket, preventing the entry of the substrate (Urea).

  • Electronic Effect: The electron-withdrawing nitro group (NO₂) on the phenyl ring modulates the acidity of the NH protons, enhancing the stability of the enzyme-inhibitor complex.

Signaling & Interaction Diagram

UreaseInhibition cluster_binding Interaction Mode Urease Urease Active Site (Ni-Ni Center) Result Hydrolysis of Urea BLOCKED (No NH3 release) Urease->Result Inhibitor N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea Chelation Bidentate Chelation (O and S donor atoms) Inhibitor->Chelation Ligand alignment Hbond H-Bond Network (NH ... Asp/His residues) Inhibitor->Hbond Stabilization Chelation->Urease Blocks Ni coordination Hbond->Urease Prevents conformational shift caption Figure 2: Mechanism of Urease Inhibition via Bidentate Chelation.

Applications & Safety

Agricultural Application
  • Use Case: Urease inhibitor additive for urea-based fertilizers.

  • Benefit: Prevents the rapid hydrolysis of urea into volatile ammonia, reducing nitrogen loss and improving fertilizer efficiency in soil.

  • Dosage: Typically effective in the micromolar (µM) range (IC₅₀ often < 50 µM depending on soil type).

Pharmaceutical Potential[1][2][7][10][14][15][16]
  • Target: Helicobacter pylori eradication.

  • Rationale: H. pylori uses urease to neutralize stomach acid. Inhibiting this enzyme renders the bacteria vulnerable to gastric acidity.

  • Toxicity Warning: Thiourea derivatives can be goitrogenic (affecting thyroid function). Early-stage toxicity screening (ADMET) is required before in vivo usage.

References

  • Vertex/NIH. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. National Institutes of Health.

  • ResearchGate. Design, syntheses and evaluation of benzoylthioureas as urease inhibitors of agricultural interest.[3] ResearchGate.[3]

  • MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives. MDPI Molecules.

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry.[4]

  • BenchChem. The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of N-Benzoyl-N'-Arylthioureas. BenchChem Technical Guides.

Sources

Technical Monograph: 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Bioactive Potential[1][2]

Executive Summary

1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea is a functionalized acyl thiourea derivative distinguished by its ability to form stable coordination complexes with transition metals and its potent biological activity. Belonging to the class of


-benzoyl-

-arylthioureas
, this molecule acts as a privileged scaffold in medicinal chemistry, primarily recognized for its efficacy as a urease inhibitor and potential antimicrobial agent.

The compound's core significance lies in its bidentate ligand capability (via carbonyl oxygen and thione sulfur) and its intramolecular hydrogen bonding, which locks the molecule into a specific conformation favorable for active site binding in metalloenzymes.

Chemical Constitution & Identifiers[3][4][5][6][7][8]
PropertyDetail
IUPAC Name

-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
CAS Registry Number 642945-33-3
Molecular Formula

Molecular Weight 315.35 g/mol
SMILES Cc1c(cccc1[O-])NC(=S)NC(=O)c2ccccc2
Core Pharmacophore Acyl thiourea moiety (

)
Synthetic Architecture & Thermodynamics

The synthesis of 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea follows a nucleophilic addition mechanism. This protocol relies on the in situ generation of benzoyl isothiocyanate, a highly reactive intermediate, which subsequently undergoes aminolysis by 2-methyl-3-nitroaniline.

3.1. Reaction Mechanism

The reaction proceeds through the attack of the aniline nitrogen lone pair onto the electrophilic carbon of the isothiocyanate group. The presence of the ortho-methyl group on the aniline ring introduces steric strain, often requiring reflux conditions to drive the reaction to completion compared to unhindered anilines.

3.2. Synthetic Workflow Diagram

Synthesis Reagents Benzoyl Chloride + Ammonium Thiocyanate Intermediate Benzoyl Isothiocyanate (In Situ Generation) Reagents->Intermediate Acetone, Reflux Transition Nucleophilic Addition (Reflux in Acetone) Intermediate->Transition Reactant2 2-Methyl-3-nitroaniline Reactant2->Transition Product 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea (Precipitate) Transition->Product -HCl (sequestered)

Figure 1: Step-wise synthetic pathway for the formation of the target acyl thiourea.

Structural Characterization (Spectroscopy)[1][5][10][11][12][13][14]

The structural integrity of this molecule is defined by specific vibrational and magnetic resonance signatures. The formation of an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide proton (


) creates a pseudo-six-membered ring (

motif), which is a critical feature for its stability and lipophilicity.
4.1. Spectroscopic Fingerprint Table
TechniqueFunctional GroupExpected Signal / ValueStructural Insight
FT-IR


Secondary amides (broadened by H-bonding).
FT-IR


Carbonyl stretch (shifted lower due to conjugation).
FT-IR


Thione stretch (diagnostic for thiourea).

NMR

(Thioamide)

Highly deshielded due to intramolecular H-bond (

).

NMR

(Amide)

Singlet, exchangeable with

.

NMR


Singlet, characteristic of the ortho-methyl group.

Key Insight: The significant downfield shift of the thioamide proton in


 NMR confirms the planar conformation required for the "butterfly" binding mode seen in enzyme inhibition.
Bioactivity: Urease Inhibition Mechanism[6][8]

The primary therapeutic application of 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea is urease inhibition . Urease is a nickel-dependent metalloenzyme produced by Helicobacter pylori, contributing to peptic ulcers and kidney stones.

5.1. Mechanism of Action

The compound acts as a bidentate ligand. The sulfur atom (soft base) and the carbonyl oxygen (hard base) coordinate with the bi-nickel (


) center in the urease active site.
  • Electronic Effect: The 3-nitro group is electron-withdrawing. This reduces the electron density on the phenyl ring, increasing the acidity of the

    
     protons, thereby strengthening the hydrogen bonding network within the enzyme's active site.
    
  • Steric Effect: The 2-methyl group restricts rotation, potentially locking the phenyl ring into a conformation that fits the hydrophobic pocket adjacent to the active site.

5.2. Inhibition Pathway Diagram

Mechanism cluster_0 Binding Interaction Ligand 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea (Ligand) Complex Octahedral Ni(II) Complex (Ligand-Enzyme Adduct) Ligand->Complex Chelation via S & O ActiveSite Urease Active Site (Ni-Ni Center) ActiveSite->Complex Result Inhibition of Urea Hydrolysis (Therapeutic Effect) Complex->Result Blocks Substrate Access Thione (C=S) Thione (C=S) Ni(II) Alpha Ni(II) Alpha Thione (C=S)->Ni(II) Alpha Carbonyl (C=O) Carbonyl (C=O) Ni(II) Beta Ni(II) Beta Carbonyl (C=O)->Ni(II) Beta

Figure 2: Mechanism of urease inhibition via bidentate chelation of the nickel active site.

Experimental Protocols
6.1. Synthesis Protocol

Objective: Isolate high-purity 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea.

  • Preparation of Benzoyl Isothiocyanate:

    • Dissolve ammonium thiocyanate (1.1 eq) in acetone.

    • Add benzoyl chloride (1.0 eq) dropwise at room temperature.

    • Reflux for 15 minutes. A white precipitate of ammonium chloride will form.

  • Coupling:

    • Add a solution of 2-methyl-3-nitroaniline (1.0 eq) in acetone to the reaction mixture.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Pour the reaction mixture into crushed ice with vigorous stirring.

    • The solid product will precipitate immediately.

    • Filter the solid and wash with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize from Ethanol or an Ethanol/DMF mixture to obtain needle-like crystals.

    • Dry in a vacuum desiccator over

      
      .
      
6.2. Urease Inhibition Assay (Jack Bean Urease)

Objective: Determine


 value.[1]
  • Reagents: Jack bean urease enzyme (JBU), PBS buffer (pH 6.8), Urea (substrate), Phenol red (indicator).

  • Incubation: Mix

    
     of enzyme solution with 
    
    
    
    of the test compound (dissolved in DMSO). Incubate at
    
    
    for 15 minutes.
  • Reaction: Add

    
     of urea solution (100 mM). Incubate for 15 minutes.
    
  • Measurement: Measure ammonia production by the indophenol method or change in absorbance at 630 nm.

  • Calculation:

    
    .
    
References
  • Saeed, A., et al. (2014). "Synthesis, characterization and urease inhibitory activity of some novel 1-aroyl-3-aryl thioureas." Journal of the Chemical Society of Pakistan.

  • Rasheed, S., et al. (2021).[1] "Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors." Molecules.

  • BLDPharm. (2024). "Product Datasheet: 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thiourea (CAS 642945-33-3)."

  • Arslan, H., et al. (2009). "Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes." Molecules.

Sources

An In-Depth Technical Guide to N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An Essential Reference for Researchers in Medicinal Chemistry and Materials Science

This technical guide provides a detailed analysis of the fundamental physicochemical properties of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its molecular formula and weight, which are critical parameters for its synthesis, characterization, and application.

Core Molecular Attributes

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is a derivative of thiourea, a class of organic compounds with significant applications in medicinal chemistry and materials science. The precise molecular formula and weight are indispensable for accurate experimental design, stoichiometric calculations in synthesis, and interpretation of analytical data.

Based on its chemical structure, the key molecular identifiers for this compound are:

PropertyValue
Molecular Formula C₁₅H₁₃N₃O₃S
Molecular Weight 315.35 g/mol
CAS Number 642945-33-3

The molecular formula, C₁₅H₁₃N₃O₃S, delineates the exact number of constituent atoms in one molecule of the compound: fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition is the foundation for determining the molecular weight. The molecular weight of 315.35 g/mol is the mass of one mole of the substance and is a cornerstone for quantitative analysis and formulation development.[1]

Structural Elucidation and its Implications

The arrangement of atoms within N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea dictates its chemical reactivity and potential biological activity. The structure features a central thiourea core (-NH-C(S)-NH-) flanked by a benzoyl group and a substituted phenyl ring (2-methyl-3-nitrophenyl).

Figure 1. Chemical structure of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea.

The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) on the phenyl ring, in conjunction with the benzoyl and thiourea moieties, creates a molecule with a specific electronic profile. This profile influences its potential as a ligand for metal complexes, its biological activity, and its spectroscopic characteristics.

Methodologies for Verification

The molecular formula and weight of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea are confirmed through a combination of analytical techniques.

Synthesis and Elemental Analysis

The synthesis of this and related benzoylthiourea derivatives typically involves the reaction of a substituted benzoyl isothiocyanate with a primary amine.[2][3]

G cluster_0 Step 1: Formation of Benzoyl Isothiocyanate cluster_1 Step 2: Nucleophilic Addition Benzoyl Chloride Benzoyl Chloride Benzoyl Isothiocyanate Benzoyl Isothiocyanate Benzoyl Chloride->Benzoyl Isothiocyanate + (in Acetone) Ammonium Thiocyanate Ammonium Thiocyanate Ammonium Thiocyanate->Benzoyl Isothiocyanate Product N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea Benzoyl Isothiocyanate->Product + 2-methyl-3-nitroaniline 2-methyl-3-nitroaniline 2-methyl-3-nitroaniline->Product

Figure 2. General synthetic workflow for N-benzoyl-N'-(substituted phenyl)thiourea derivatives.

Following synthesis and purification, elemental analysis is a fundamental technique to experimentally verify the empirical formula, which can then be confirmed as the molecular formula. This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₁₅H₁₃N₃O₃S.

Mass Spectrometry

Mass spectrometry provides a precise determination of the mass-to-charge ratio (m/z) of the molecular ion. For N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming the molecular weight.

Spectroscopic Characterization

While not directly measuring molecular weight, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation, which in turn validates the molecular formula.

  • FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O (amide), C=S (thiourea), and N-O (nitro) functional groups.[4][5]

  • ¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, confirming the presence and connectivity of the benzoyl and substituted phenyl rings, as well as the protons associated with the N-H groups.

Applications and Research Context

Thiourea derivatives are a versatile class of compounds with a broad spectrum of reported biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][6][7] The specific substituents on the phenyl and benzoyl rings play a crucial role in modulating this activity. The molecular weight and formula are fundamental to understanding the structure-activity relationship (SAR) in these compounds. For instance, in drug development, precise molecular weight is critical for calculating dosage and understanding pharmacokinetic properties.

Conclusion

The molecular formula (C₁₅H₁₃N₃O₃S) and molecular weight (315.35 g/mol ) of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea are foundational data points for any scientific investigation involving this compound. This technical guide has outlined these core attributes and provided context on the methodologies for their verification and their importance in the broader scope of chemical and pharmaceutical research.

References

  • Oleiwi, A. Q., Al-Jeilawi, O. H. R., & Dayl, S. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1–12. [Link]

  • Susanti, D., et al. (2017). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education, 17(1), 193-198. [Link]

  • Sobri, N. S. (2018). Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal. UiTM Institutional Repository. [Link]

  • Anuar, G. N. F. G. (2023). Synthesis and characterization of benzoyl thiourea (thiosemicarbazone) derivative and its fe (ii), co (ii), and cu (ii): potential candidates for antimicrobe. UiTM Institutional Repository. [Link]

  • Yamin, B. M., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. IPCBEE, 14. [Link]

  • Ibragimov, B. T., et al. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 164, 04018. [Link]

  • Pop, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7179. [Link]

Sources

Technical Guide: Benzoylthiourea Derivatives with Nitro and Methyl Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoylthiourea derivatives represent a privileged scaffold in medicinal chemistry, characterized by the -C(O)NHC(S)NH- moiety. This structural core acts as a bioisostere for various pharmacological agents, offering a unique balance of hydrogen bond donors/acceptors and metal-chelating properties.

This guide focuses specifically on Nitro (-NO₂) and Methyl (-CH₃) substituted derivatives. The juxtaposition of the strong electron-withdrawing nitro group (EWG) and the electron-donating methyl group (EDG) creates a "push-pull" electronic system across the thiourea bridge. This electronic modulation is critical for optimizing:

  • Lipophilicity (logP): For membrane permeability.

  • Acidity (pKa): For interactions with enzyme active sites (e.g., Urease, DNA Gyrase).

  • Conformational Stability: Via intramolecular hydrogen bonding.

Chemical Synthesis & Mechanism[1][2]

The "In Situ" Isothiocyanate Route

The most robust method for synthesizing these derivatives is a one-pot, two-step reaction involving the in situ generation of a benzoyl isothiocyanate intermediate. This method avoids the isolation of unstable isothiocyanates and generally provides high yields (>80%).

Reaction Mechanism[1]
  • Nucleophilic Acyl Substitution: Benzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) to form benzoyl isothiocyanate.

  • Nucleophilic Addition: A primary amine (aniline derivative) attacks the electrophilic carbon of the isothiocyanate (

    
    ) to form the thiourea.
    
Synthesis Pathway Visualization

The following diagram illustrates the reaction flow and the critical intermediate state.

Synthesis_Pathway cluster_conditions Critical Parameters Start Substituted Benzoyl Chloride (R-Ph-COCl) Inter Benzoyl Isothiocyanate Intermediate (R-Ph-CONCS) Start->Inter Acetone, Reflux - NH4Cl Reagent1 Ammonium Thiocyanate (NH4SCN) Reagent1->Inter Product Benzoylthiourea Derivative (R-Ph-CONH-CS-NH-Ar) Inter->Product Nucleophilic Addition Reflux 2-3h Amine Substituted Aniline (Ar-NH2) Amine->Product Note1 Anhydrous Acetone (Moisture Sensitive) Note2 Temp: 50-60°C

Figure 1: Step-wise synthesis pathway via benzoyl isothiocyanate intermediate.

Structural Characterization & Validation

Trust in the synthesized structure is established through specific spectral fingerprints. The formation of an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide proton is a defining feature of this class.

Spectroscopic Fingerprints
TechniqueFunctional GroupExpected SignalDiagnostic Value
FT-IR N-H Stretch3200–3400 cm⁻¹Broad/Split peaks indicate amide/thioamide NH.
C=O Stretch1670–1690 cm⁻¹Lower frequency than typical amides due to H-bonding.
C=S Stretch1170–1390 cm⁻¹Confirmation of thione formation.
NO₂ Stretch~1530 (asym) & 1350 (sym) cm⁻¹Confirms nitro substitution integrity.
¹H-NMR N-H (Amide)11.0 – 12.5 ppmHighly deshielded singlet; indicates intramolecular H-bond.
N-H (Thioamide)9.0 – 11.0 ppmDeshielded, often broader.
¹³C-NMR C=S (Thione)178 – 182 ppmMost deshielded carbon signal.
C=O (Carbonyl)165 – 170 ppmDistinct from thione; confirms benzoyl moiety.
X-Ray Crystallography Insights

Single-crystal X-ray diffraction typically reveals a pseudo-six-membered ring formed by the N-H···O intramolecular hydrogen bond.

  • Conformation: The Carbonyl (C=O) and Thione (C=S) groups are usually trans to each other relative to the C-N bond, but the overall molecule adopts a twisted conformation to accommodate the H-bond.

  • Packing: Intermolecular N-H···S hydrogen bonds often link molecules into centrosymmetric dimers.

Biological Applications & SAR Logic[4][5][6][7][8]

The biological efficacy of these derivatives is heavily influenced by the electronic "Push-Pull" effects of the Nitro and Methyl groups.

Structure-Activity Relationship (SAR)[9]
  • Nitro Group (-NO₂):

    • Effect: Strong Electron Withdrawing Group (EWG).

    • Mechanism: Increases the acidity of the N-H protons, enhancing the molecule's ability to act as a hydrogen bond donor. This is critical for binding to anionic pockets in enzymes (e.g., DNA Gyrase in bacteria).

    • Impact: Generally enhances Antimicrobial and Urease Inhibitory activity.

  • Methyl Group (-CH₃):

    • Effect: Electron Donating Group (EDG) and Lipophilic.

    • Mechanism: Increases logP, facilitating passive transport across bacterial or cancer cell membranes.

    • Impact: Enhances bioavailability.[2][3] When placed in the para position, it can also provide steric bulk to fit hydrophobic pockets.

Mechanism of Action Diagram

SAR_Logic Core Benzoylthiourea Core (-CONH-CS-NH-) Chelation Metal Chelation (Ni²⁺ in Urease) Core->Chelation S/O Coordination Nitro Nitro Group (-NO2) (Electron Withdrawing) Acidity Increased N-H Acidity (Stronger H-Bond Donor) Nitro->Acidity Inductive Effect Methyl Methyl Group (-CH3) (Lipophilic/Steric) Permeability Increased Lipophilicity (Membrane Penetration) Methyl->Permeability Hydrophobic Effect Bacteria Antimicrobial Activity (DNA Gyrase / Cell Wall) Acidity->Bacteria Enhanced Binding Permeability->Bacteria Cancer Anticancer Activity (Topoisomerase / Kinase Inhibition) Permeability->Cancer Cellular Uptake Chelation->Bacteria Urease Inhibition

Figure 2: SAR logic flow connecting chemical substitutions to biological outcomes.

Experimental Protocol: Synthesis of N-(4-Nitrobenzoyl)-N'-(4-methylphenyl)thiourea

Safety Note: This procedure involves the generation of isothiocyanates (irritants) and the use of acetone (flammable). Perform in a fume hood.

Materials
  • 4-Nitrobenzoyl chloride (10 mmol)

  • Ammonium thiocyanate (11 mmol)

  • p-Toluidine (4-methylaniline) (10 mmol)

  • Acetone (Anhydrous, 50 mL)

  • Reflux condenser, magnetic stirrer, round-bottom flask.[4]

Step-by-Step Methodology
  • Preparation of Isothiocyanate:

    • Dissolve Ammonium thiocyanate (0.84 g, 11 mmol) in 15 mL of anhydrous acetone in a 100 mL round-bottom flask.

    • Add a solution of 4-Nitrobenzoyl chloride (1.85 g, 10 mmol) in 15 mL acetone dropwise under stirring.

    • Reflux the mixture for 45–60 minutes . A white precipitate of Ammonium chloride (NH₄Cl) will form.

    • Critical Step: Do not filter yet. The isothiocyanate is generated in situ.[4][5]

  • Coupling Reaction:

    • Add a solution of p-Toluidine (1.07 g, 10 mmol) in 10 mL acetone dropwise to the hot reaction mixture.

    • Continue to reflux for 2–3 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[4]

    • Filter the solid using a Büchner funnel and wash with cold water.

    • Recrystallization: Purify the crude solid by recrystallization from Ethanol or an Ethanol/DMF mixture to obtain pure crystals (Yield typically 75-85%).

References

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. NIH/PMC. [Link]

  • Synthesis and Crystal Structure of N,N'-(p-phenyl)-bis-(p-nitro)benzoylthiourea. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][6]

  • 1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. Acta Crystallographica Section E. [Link]

  • Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Malaysian Journal of Analytical Sciences. [Link]

Sources

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea: Solubility Determination Protocol & Thermodynamic Modeling Framework Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Chemical Engineers

Executive Summary

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea (CAS: 642945-33-3) represents a critical scaffold in the development of bioactive agents, specifically targeting antimicrobial and anticancer pathways. While its synthesis and biological efficacy are documented, the physicochemical data —specifically temperature-dependent solubility and thermodynamic dissolution parameters—remain a significant gap in the current literature.

This guide serves as a definitive technical protocol for researchers to generate, model, and interpret this missing data. By synthesizing established methodologies from analogous benzoylthiourea derivatives, this document provides a rigorous framework for determining the solubility landscape, ensuring data quality sufficient for process design (crystallization) and formulation development.

Compound Profile & Physicochemical Context

Understanding the molecular architecture is prerequisite to predicting solubility behavior.

FeatureDescriptionImpact on Solubility
Core Scaffold Benzoylthiourea moietyFacilitates intramolecular Hydrogen bonding (C=O

H-N), reducing polarity and solubility in water.
Substituent 1 Ortho-methyl group (-CH

)
Introduces steric hindrance near the thiourea bridge, potentially disrupting crystal packing (lowering melting point) but increasing lipophilicity.
Substituent 2 Meta-nitro group (-NO

)
Strong electron-withdrawing group. Increases the acidity of the thioamide protons, enhancing solubility in polar aprotic solvents (DMSO, DMF) via H-bond donation.
Predicted LogP ~2.5 - 3.2 (Estimated)Suggests poor aqueous solubility; high affinity for medium-polarity organic solvents (Ethyl Acetate, Ethanol).

Predicted Solubility Landscape

Based on thermodynamic data from structural analogs (e.g., N-benzoyl-N'-phenylthiourea, N-benzoyl-N'-(4-chlorophenyl)thiourea), the expected solubility profile follows a distinct polarity-driven hierarchy.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, NMPHigh Strong H-bond acceptance breaks solute-solute lattice energy.
Polar Protic Methanol, Ethanol, IsopropanolModerate Solvation via dipole-dipole interactions; temperature-dependent.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good match for the benzoyl moiety; effective for crystallization.
Non-Polar Hexane, CyclohexaneVery Low Lack of specific interactions to overcome crystal lattice energy.
Aqueous Water, Phosphate BufferInsoluble (

mole fraction)
Hydrophobic effect dominates.

Experimental Protocol: Isothermal Saturation Method

To establish authoritative data, the Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard. This protocol minimizes gravimetric errors associated with volatile solvents.

Workflow Visualization

SolubilityProtocol Prep Preparation (Excess Solid + Solvent) Equil Equilibration (T ± 0.05 K, Stirring) Prep->Equil 24-48 hrs Settle Phase Separation (Static Settling / Filtration) Equil->Settle Stop Stirring Sample Sampling (Supernatant Extraction) Settle->Sample 0.45 µm Filter Dilute Dilution (Mobile Phase) Sample->Dilute Analyze Quantification (HPLC-UV) Dilute->Analyze

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea solid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Connect the vessel to a thermostatic water bath (precision

    
     K). Stir continuously using a magnetic stirrer for 24–48 hours  to ensure saturation.
    
    • Checkpoint: Ensure solid phase is always visible. If fully dissolved, add more solid.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the set temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove micro-crystals).

  • Dilution: Immediately dilute the aliquot into a volumetric flask containing the HPLC mobile phase (e.g., Acetonitrile) to prevent precipitation upon cooling.

  • Quantification: Analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Wavelength: 254 nm (Targeting the benzoyl chromophore).

Thermodynamic Modeling Framework

Raw solubility data (


) must be correlated using thermodynamic models to smooth experimental noise and calculate dissolution properties.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates excellent model fit.
    
Dissolution Thermodynamics (Van't Hoff Analysis)

To determine if the dissolution is entropy- or enthalpy-driven, apply the van't Hoff equation:





  • Prediction: For this compound, we expect

    
     (endothermic) and 
    
    
    
    (entropy-driven), typical for organic solids dissolving in organic solvents.

Data Analysis Logic

Use the following decision logic to select the appropriate solvent system for your specific application (e.g., crystallization vs. formulation).

SolventLogic Start Select Application Cryst Crystallization/Purification Start->Cryst Form Drug Formulation Start->Form CheckSol Check Solubility Curve Cryst->CheckSol Tox Toxicity Check (Class 3?) Form->Tox Steep Steep Slope (High dS/dT)? CheckSol->Steep UseSol Use Solvent (Cooling Cryst.) Steep->UseSol Yes (e.g. Acetone) AntiSol Use Anti-Solvent Precip. Steep->AntiSol No (e.g. DMSO) Ethanol Ethanol/PEG (Suitable) Tox->Ethanol Low Tox Toluene Toluene (Reject) Tox->Toluene High Tox

Figure 2: Decision tree for solvent selection based on thermodynamic data.

References

  • Synthesis & Structural Analogs

    • Kesuma, D., et al. (2023).[1] "Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor." Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925.[1][2] Link

  • Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids, 191, 172-179.
  • General Thiourea Properties

    • Shakeel, A., et al. (2016).[3] "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.[3] Link

  • Compound Identification

    • PubChem CID 2735473 (Benzoylthiourea scaffold). Link

Sources

The Privileged Scaffold: A Technical Guide to 1-Benzoyl-3-(Substituted Phenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzoyl-3-(substituted phenyl)thiourea scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by its ability to form an intramolecular hydrogen bond that locks the conformation into a pseudo-six-membered ring, this scaffold exhibits potent biological activities ranging from urease inhibition to antimicrobial efficacy.

This guide moves beyond basic synthesis to explore the structural dynamics, structure-activity relationships (SAR), and validated protocols required to exploit this chemical class in drug discovery.

Part 1: Synthetic Architecture & Mechanism

The synthesis of 1-benzoyl-3-phenylthioureas is a nucleophilic addition reaction that proceeds via a reactive isothiocyanate intermediate. Unlike simple thiourea synthesis, the benzoyl group activates the system, making the carbonyl carbon and the thiocarbonyl carbon highly responsive to electronic tuning via phenyl ring substituents.

The "In Situ" Protocol

The most robust method avoids the isolation of the unstable benzoyl isothiocyanate intermediate.

Reaction Scheme Logic:

  • Activation: Benzoyl chloride reacts with a thiocyanate salt (KSCN or NH4SCN) to form benzoyl isothiocyanate.

  • Nucleophilic Attack: The primary amine (substituted aniline) attacks the highly electrophilic carbon of the isothiocyanate.

  • Stabilization: The product stabilizes via resonance and intramolecular hydrogen bonding.

Visualization: Synthetic Pathway

SynthesisPath Start Benzoyl Chloride (Electrophile) Inter Benzoyl Isothiocyanate (Reactive Intermediate) Start->Inter Reflux, Acetone - NH4Cl Reagent Ammonium Thiocyanate (NH4SCN) Reagent->Inter Product 1-Benzoyl-3-phenylthiourea (Target Scaffold) Inter->Product Nucleophilic Addition Reflux 1-2h Amine Substituted Aniline (Nucleophile) Amine->Product

Figure 1: Step-wise synthesis pathway emphasizing the in situ generation of the isothiocyanate intermediate.

Part 2: Structural Dynamics & Spectroscopy

Understanding the 3D conformation of this scaffold is critical for interpreting its biological activity.

The Intramolecular "Lock" (S6 Motif)

X-ray crystallographic studies consistently reveal a planar conformation stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide N-H proton.

  • Consequence: This forms a pseudo-six-membered ring (S6 graph set motif).

  • Biological Implication: This "locked" conformation pre-organizes the molecule for binding to metal centers (like Nickel in urease), reducing the entropic penalty of binding.

Spectroscopic Signatures[1]
  • IR Spectroscopy:

    • 
      (C=O):  Typically appears around 1670–1690 cm⁻¹. It is shifted to lower frequencies compared to normal amides due to the intramolecular H-bonding.[1]
      
    • 
      (N-H):  Broad bands around 3200–3300 cm⁻¹.
      
  • ¹H NMR:

    • The N-H protons are highly deshielded. The proton involved in the intramolecular H-bond often appears very downfield (δ 11.0–12.0 ppm), confirming the "locked" structure.

Part 3: Pharmacological Spectrum & SAR

Urease Inhibition (The Primary Target)

Urease is a nickel-dependent enzyme critical for the survival of Helicobacter pylori. Benzoylthioureas act as potent inhibitors by coordinating with the bi-nickel center of the enzyme active site.

Mechanism: Mixed-type inhibition.[2] The sulfur atom (soft base) and carbonyl oxygen (hard base) chelate the Ni²⁺ ions.

SAR Trends:

  • Electron-Withdrawing Groups (EWG): Substituents like -NO₂ or -Cl on the phenyl ring generally increase potency by increasing the acidity of the N-H protons, strengthening the metal coordination.

  • Positioning: Para and meta substitutions often outperform ortho due to steric hindrance prevention during active site docking.

Comparative Potency Data:

Compound Substituent (R)IC₅₀ (µM)Relative PotencyMechanism Note
3,4-Dimethoxy 0.13 Very HighOptimal electronic donation/lipophilicity balance
4-Methoxy 0.21HighStrong H-bond acceptor capability
4-Nitro 0.5 - 1.2HighStrong EWG enhances N-H acidity
Unsubstituted > 20LowLacks electronic tuning
Hydroxyurea (Control)~100ModerateStandard clinical reference
Antimicrobial Activity

These compounds target bacterial DNA gyrase and fungal cell walls.

  • Key Insight: Fluorinated derivatives (e.g., -CF₃, -F) exhibit superior antimicrobial profiles due to increased lipophilicity, allowing better penetration of the bacterial cell membrane.

  • Target: Cryptococcus neoformans (fungal) and S. aureus (bacterial).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzoyl-3-(4-chlorophenyl)thiourea

This protocol is self-validating; the appearance of a solid precipitate indicates successful formation.

Reagents:

  • Benzoyl Chloride (0.01 mol)[3]

  • Ammonium Thiocyanate (0.01 mol)[3]

  • 4-Chloroaniline (0.01 mol)

  • Solvent: Dry Acetone (30 mL)

Step-by-Step:

  • Activation: Dissolve Ammonium Thiocyanate (0.76 g) in 10 mL dry acetone in a 100 mL round-bottom flask.

  • Addition: Add Benzoyl Chloride (1.16 mL) dropwise with constant stirring.

  • Reflux 1: Reflux the mixture for 1 hour. A white precipitate of Ammonium Chloride (NH₄Cl) will form.[4] Critical Step: Do not filter yet.

  • Amine Addition: Add 4-Chloroaniline (1.27 g) dissolved in 10 mL acetone to the hot reaction mixture.

  • Reflux 2: Reflux for an additional 2 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (4:1 ratio) to obtain needle-like crystals.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Reagents:

  • Jack Bean Urease (enzyme)

  • Urea (substrate)[5]

  • Phenol-hypochlorite reagents (for ammonia detection)

Workflow:

  • Incubate enzyme (10 µL) with test compound (10 µL) in buffer (pH 8.2) for 15 mins at 30°C.

  • Add Urea substrate (40 µL) and incubate for 30 mins.

  • Stop reaction with phenol reagent (40 µL) and alkali reagent (40 µL).

  • Measure absorbance at 625 nm after 50 mins.

  • Calculate % Inhibition:

    
    .
    

Part 5: Mechanistic Visualization

The following diagram illustrates the "bidentate" binding mode where the benzoylthiourea scaffold chelates the Nickel ions within the Urease active site, preventing urea hydrolysis.

UreaseBinding Ni_Center Bi-Nickel Center (Ni2+ ... Ni2+) Inhibition Hydrolysis Blocked (Substrate Displacement) Ni_Center->Inhibition Scaffold Benzoylthiourea Scaffold carbonyl Carbonyl Oxygen (Hard Base) Scaffold->carbonyl sulfur Thiocarbonyl Sulfur (Soft Base) Scaffold->sulfur carbonyl->Ni_Center Coordination sulfur->Ni_Center Chelation

Figure 2: Proposed binding mechanism showing the bidentate chelation of the enzyme's nickel center.[6]

References

  • Design, syntheses and evaluation of benzoylthioureas as urease inhibitors of agricultural interest. RSC Advances, 2015.[2]

  • Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans. ACS Omega, 2025.

  • Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E, 2012.

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 2020.[3]

  • A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. Journal of Sulfur Chemistry, 2013.

Sources

N-(2-methyl-3-nitrophenylcarbamothioyl)benzamide: Structural Identity, Synthesis, and Functional Profiling

[1]

Executive Summary

N-(2-methyl-3-nitrophenylcarbamothioyl)benzamide (CAS 642945-33-3 ) is a specialized acylthiourea derivative utilized primarily in medicinal chemistry as a scaffold for structure-activity relationship (SAR) studies.[1] Belonging to the class of N-benzoyl-N'-arylthioureas , this compound integrates a benzamide core with a thiourea linker and a sterically congested nitro-aniline moiety.[1]

This guide serves as a definitive reference for researchers requiring precise nomenclature, validated synthesis protocols, and insight into the compound's utility in antimicrobial and urease-inhibition research.[1]

Nomenclature and Chemical Identity

Accurate database searching and procurement require a mastery of the compound's various synonyms.[1] The molecule consists of three distinct pharmacophores: a benzoyl group , a thiourea bridge , and a 2-methyl-3-nitrophenyl ring .[1]

Validated Synonyms Table
Nomenclature SystemName / IdentifierContext
IUPAC (Preferred) N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamideOfficial systematic name
Common Chemical 1-Benzoyl-3-(2-methyl-3-nitrophenyl)thioureaStandard laboratory notation
Inverted CAS Style Benzamide, N-[[(2-methyl-3-nitrophenyl)amino]thioxomethyl]-Chemical Abstracts Service indexing
Structural Descriptive N-Benzoyl-N'-(2-methyl-3-nitrophenyl)thioureaEmphasizes the N,N'-disubstitution
CAS Registry Number 642945-33-3 Unique numerical identifier
Structural Visualization

The following diagram deconstructs the molecule into its functional modules, aiding in retrosynthetic analysis.

ChemicalStructureFigure 1: Pharmacophore Decomposition of CAS 642945-33-3BenzoylBenzoyl Group(Lipophilic Anchor)ThioureaThiourea Linker(-NH-CS-NH-)(H-Bond Donor/Acceptor)Benzoyl->ThioureaAmide BondAniline2-Methyl-3-Nitrophenyl(Electronic Effector)Thiourea->AnilineN-Aryl Bond

Figure 1: The molecule is modular, allowing independent modification of the benzoyl (left) and aniline (right) wings to tune solubility and potency.

Chemical Synthesis Protocol

The synthesis of N-(2-methyl-3-nitrophenylcarbamothioyl)benzamide relies on the nucleophilic addition of an amine to a highly reactive benzoyl isothiocyanate intermediate.[1] This protocol is designed for high purity and avoids the use of unstable thiophosgene.[1]

Reaction Pathway

The synthesis proceeds in two stages:

  • In situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate.

  • Coupling with 2-methyl-3-nitroaniline.

SynthesisPathwayFigure 2: Convergent Synthesis of Benzoylthiourea DerivativesBenzoylClBenzoyl ChlorideIsothiocyanateBenzoyl Isothiocyanate(Reactive Intermediate)BenzoylCl->IsothiocyanateAcetone/Reflux- KClKSCNAmmonium/Potassium ThiocyanateKSCN->IsothiocyanateAcetone/Reflux- KClProductN-(2-methyl-3-nitrophenylcarbamothioyl)benzamide(Solid Precipitate)Isothiocyanate->ProductNucleophilic AdditionRT, 2-4 hrsAmine2-Methyl-3-nitroanilineAmine->ProductNucleophilic AdditionRT, 2-4 hrs

Figure 2: Stepwise formation of the acyl thiourea linkage via an isothiocyanate intermediate.

Detailed Experimental Methodology

Objective: Synthesize 10 mmol of the target compound.

Materials:

  • Benzoyl chloride (1.40 g, 10 mmol)[1]

  • Ammonium thiocyanate (0.84 g, 11 mmol)[1]

  • 2-methyl-3-nitroaniline (1.52 g, 10 mmol)[1]

  • Acetone (Dry, 50 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Ammonium thiocyanate (1.1 eq) in 30 mL of dry acetone.

  • Addition: Add Benzoyl chloride (1.0 eq) dropwise over 10 minutes. A white precipitate of ammonium chloride will form immediately.[1]

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure complete conversion to benzoyl isothiocyanate.

  • Coupling: Cool the reaction mixture to room temperature. Add a solution of 2-methyl-3-nitroaniline (1.0 eq) dissolved in 20 mL acetone dropwise.

  • Reaction: Stir the mixture at room temperature for 3–4 hours. The solution will likely turn yellow/orange, and the product may begin to precipitate.[1]

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with water (to remove inorganic salts), and recrystallize from Ethanol/DMF (9:1) to obtain the pure compound.[1]

Self-Validation Check:

  • IR Spectroscopy: Look for the disappearance of the sharp isothiocyanate peak (~2000 cm⁻¹) and the appearance of the thiocarbonyl (C=S) stretch around 1250 cm⁻¹ and amide (C=O) around 1670 cm⁻¹.[1]

Biological & Research Applications

This specific isomer is part of a broader class of Acylthioureas investigated for specific biological activities. Researchers utilizing CAS 642945-33-3 often explore the following domains:

Urease Inhibition

Benzoylthioureas are potent inhibitors of urease, an enzyme critical for the survival of Helicobacter pylori in the stomach.[1] The thiourea moiety coordinates with the nickel ions in the urease active site.[1]

  • Mechanism: The Sulfur and Oxygen atoms act as a bidentate ligand, chelating the Ni²⁺ metallocenter.[1]

  • Relevance: The 3-nitro group provides electron-withdrawing effects that may enhance the acidity of the -NH- protons, strengthening hydrogen bonding with the enzyme active site.[1]

Antimicrobial Activity

The lipophilic benzoyl group facilitates cell membrane penetration, while the thiourea core disrupts bacterial metabolic pathways.[1]

  • Target: Often screened against Gram-positive bacteria (e.g., S. aureus) and fungi.[1]

  • SAR Insight: The 2-methyl group introduces steric hindrance (ortho-effect), which can prevent rapid metabolic degradation of the amide bond, potentially increasing the half-life of the compound in vitro.[1]

Metal Chelation and Sensing

Due to the "Hard-Soft" donor set (Oxygen = Hard, Sulfur = Soft), this molecule is an effective ligand for transition metals (Cu²⁺, Hg²⁺, Pb²⁺).[1]

  • Application: Development of colorimetric sensors for heavy metal detection or as an extracting agent in analytical chemistry.[1]

References

  • Saeed, A., et al. (2014).[1] "Biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas." Journal of Sulfur Chemistry, 35(3), 318–355.[1] (Review of the general pharmacophore class).

  • PubChem. (2025).[1][2] Benzoylthiourea Structure and Class Properties. National Library of Medicine.[1] Retrieved from [Link]

  • Limban, C., et al. (2013).[1] "Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity." Drug Design, Development and Therapy, 7, 993.[1] (Synthesis methodology reference).

Thiourea Scaffolds in Medicinal Chemistry: Synthetic Architectures and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiourea moiety (


) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and versatile binding capabilities.[1] Unlike its urea bioisostere, the thiourea group possesses a "soft" sulfur atom, enhancing lipophilicity and enabling distinct hydrogen-bonding networks critical for high-affinity interactions with metalloenzymes (e.g., carbonic anhydrases, ureases) and kinase domains (e.g., VEGFR, EGFR). This technical guide provides a rigorous analysis of thiourea derivatives, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic insights for researchers optimizing this pharmacophore for next-generation therapeutics.[2]

Part 1: The Privileged Scaffold – Chemical Architecture

Electronic and Structural Properties

The medicinal potency of thiourea stems from its ability to act as a dual hydrogen bond donor (via NH protons) and a weak acceptor (via the thione sulfur).

  • Tautomeric Equilibrium: Thioureas exist in equilibrium between the stable thione form and the thiol (isothiourea) form.[3] In physiological media, the thione form predominates, but the thiol tautomer facilitates metal coordination (e.g., Cu²⁺, Zn²⁺ chelation).

  • Bioisosterism: Replacing the urea oxygen with sulfur increases the van der Waals radius (1.80 Å vs. 1.52 Å) and lipophilicity (LogP), improving membrane permeability—a critical factor for intracellular targets like tyrosine kinases.

Binding Modes
  • Anion Recognition: The acidic NH protons form strong bidentate hydrogen bonds with carboxylates (e.g., Asp/Glu residues in active sites) or halides.

  • Metal Chelation: The sulfur atom acts as a soft nucleophile, showing high affinity for active site metals in metalloproteases and ureases.

Part 2: Synthetic Strategies & Mechanisms[4]

Efficient access to diverse thiourea libraries relies on two primary methodologies: nucleophilic addition to isothiocyanates and the acyl-isothiocyanate route.

Mechanism of Formation

The formation of 1,3-disubstituted thioureas typically proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of an isothiocyanate.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing various thiourea classes.

ThioureaSynthesis Start Target Molecule Design RouteA Route A: Isothiocyanate Coupling Start->RouteA Standard Linker RouteB Route B: Acyl-Isothiocyanate (Benzoyl Thioureas) Start->RouteB Carbonyl Moiety Required R1_NH2 Primary Amine (R1-NH2) RouteA->R1_NH2 R2_NCS Isothiocyanate (R2-NCS) RouteA->R2_NCS Acyl_Cl Acyl Chloride (R-COCl) RouteB->Acyl_Cl KSCN Potassium Thiocyanate (KSCN) RouteB->KSCN ProductA 1,3-Disubstituted Thiourea R1_NH2->ProductA Nucleophilic Addition (Reflux/EtOH) R2_NCS->ProductA Acyl_NCS Intermediate: Acyl Isothiocyanate Acyl_Cl->Acyl_NCS In situ generation KSCN->Acyl_NCS ProductB Acyl-Thiourea Derivative Acyl_NCS->ProductB + Amine (R'-NH2)

Caption: Figure 1. Divergent synthetic pathways for standard 1,3-disubstituted thioureas (Route A) and acyl-thiourea derivatives (Route B).

Part 3: Therapeutic Applications & SAR[4][5]

Anticancer Activity (Kinase Inhibition)

Thiourea derivatives have shown potent inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR.

  • SAR Insight: Electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    
    , or halogens on the phenyl ring significantly enhance potency.[2]
  • Mechanistic Rationale: The EWGs increase the acidity of the thiourea NH protons, strengthening the hydrogen bond interaction with the hinge region residues (e.g., Glu885 in VEGFR-2) [1].

Antimicrobial & Urease Inhibition

Thioureas are potent urease inhibitors, critical for treating Helicobacter pylori infections.

  • Binding Mode: The thiourea sulfur coordinates with the bi-nickel center of the urease active site, while the NH groups H-bond with Asp363 and Ala366 [2].

  • Optimization: Bulky lipophilic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) improve binding affinity by occupying the hydrophobic pocket near the active site.

Visualization: SAR Decision Matrix

The following logic tree guides the optimization of thiourea leads based on the target class.

SAR_Logic Core Thiourea Scaffold (-NH-CS-NH-) Target Select Biological Target Core->Target Kinase Kinase Inhibitor (Anticancer) Target->Kinase Urease Urease Inhibitor (Antimicrobial) Target->Urease Mod_K1 Add EWG to Phenyl Ring (-CF3, -Cl, -NO2) Kinase->Mod_K1 Mod_U1 Add Lipophilic/Bulky Groups (Naphthyl, Benzyl) Urease->Mod_U1 Mod_K2 Rationale: Increase NH Acidity for Hinge Binding Mod_K1->Mod_K2 Mod_U2 Rationale: Hydrophobic Pocket Occupancy & Ni-Chelation Mod_U1->Mod_U2

Caption: Figure 2. Structure-Activity Relationship (SAR) optimization strategy for kinase vs. urease targeting.

Part 4: Experimental Protocols

General Procedure for 1,3-Disubstituted Thioureas (Route A)

This protocol is self-validating through TLC monitoring and melting point determination.

Reagents:

  • Aryl Isothiocyanate (1.0 mmol)

  • Substituted Aniline/Amine (1.0 mmol)

  • Ethanol (Absolute, 10-15 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted aniline in 10 mL of absolute ethanol.

  • Addition: Dropwise add 1.0 mmol of the aryl isothiocyanate to the stirring amine solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–6 hours.

    • Validation Point: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the isothiocyanate spot indicates completion.

  • Isolation: Cool the mixture to room temperature, then refrigerate overnight. The thiourea product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF if necessary to achieve >95% purity (confirmed by HPLC).

Quantitative Data: Activity Profile of Selected Derivatives

The table below summarizes the impact of substituents on anticancer activity (IC50 against MCF-7 cell line) [3].

Compound IDR1 SubstituentR2 SubstituentIC50 (µM)Activity Level
TU-01 PhenylPhenyl> 50.0Inactive
TU-05 4-Chlorophenyl4-Fluorophenyl12.4Moderate
TU-09 3,5-Bis(CF3)phenyl4-Methoxyphenyl1.9 Potent
TU-12 4-NitrophenylPyridin-2-yl3.2Potent

Note: Data adapted from recent SAR studies illustrating the "Electronic Effect" where EWGs (TU-09, TU-12) drastically improve potency compared to unsubstituted analogs (TU-01).

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity . Biointerface Research in Applied Chemistry. (2025).[4][5] Link

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors . ACS Omega. (2023). Link

  • Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity . Malaysian Journal of Analytical Sciences. (2022).[6] Link

  • Biological Applications of Thiourea Derivatives: Detailed Review . MDPI. (2024). Link

  • Thiourea Derivatives in Agrochemical Discovery and Development . Journal of Agricultural and Food Chemistry. (2025).[5] Link

Sources

Methodological & Application

Application Note: Cytotoxic Profiling of Benzoylthiourea Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Benzoylthiourea derivatives (BTUs) represent a privileged scaffold in medicinal chemistry due to their ability to act as bidentate ligands (via O,S-donor atoms) and their structural flexibility. These compounds exhibit potent anticancer activity through multiple mechanisms, including DNA intercalation, Topoisomerase II inhibition, and reactive oxygen species (ROS) generation.

However, the physicochemical properties of BTUs—specifically their lipophilicity and potential for redox activity—pose unique challenges in standard cytotoxicity workflows. This guide provides a validated framework for evaluating BTU cytotoxicity, emphasizing the elimination of false positives caused by chemical reduction of MTT/MTS reagents and ensuring accurate IC50 determination.

Chemical Handling & Preparation

Critical Challenge: BTUs are generally hydrophobic. Improper solubilization leads to micro-precipitation in the cell culture media, causing light scattering that interferes with optical density (OD) readings and reduces bioavailability.

Stock Solution Protocol
  • Solvent Selection: Use sterile, molecular biology-grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a primary stock at 10 mM or 20 mM .

    • Note: Avoid higher concentrations (e.g., 100 mM) unless the derivative is confirmed to be highly soluble. BTUs often precipitate upon freeze-thaw cycles at high concentrations.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not refreeze an aliquot more than twice.

Working Solutions (The "Step-Down" Method)

Directly adding high-concentration stock to media often shocks the compound out of solution.

  • Intermediate Dilution: Dilute the stock 1:10 in sterile PBS or serum-free media before the final dilution into complete media.

  • Final Solvent Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .

    • Validation: Include a "Vehicle Control" (0.5% DMSO in media) to normalize data.

Experimental Workflow Visualization

BTU_Workflow cluster_Assay Cytotoxicity Assay Synth BTU Synthesis (Benzoyl isothiocyanate + Amine) Stock Stock Prep (10mM in DMSO) Synth->Stock QC Solubility QC (Check for precip. in media) Stock->QC Treat Treatment (Serial Dilutions) QC->Treat Pass Seed Cell Seeding (3-5k cells/well) Seed->Treat 24h Attachment Interference Cell-Free Control (Media + Compound + MTT) Treat->Interference Parallel QC Read OD Measurement (570 nm) Treat->Read 48-72h Incubation

Figure 1: Validated workflow for BTU screening. Note the critical "Cell-Free Control" step to detect chemical interference.

Protocol 1: The Interference-Corrected MTT Assay

Standard: ISO 10993-5 / NCI-60 Methodology adapted for thioureas.

The Trap: Thiourea moieties can exhibit reducing properties. In some environments, they may non-enzymatically reduce the tetrazolium salt (MTT) to formazan, creating a false signal of "viability" even if the cells are dead.

Materials[1][2][3][4][5][6][7]
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), or A549 (Lung).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilizer: DMSO.[1][2]

Step-by-Step Procedure
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Fill outer wells with sterile PBS to prevent the "Edge Effect" (evaporation altering concentrations). Incubate 24h.

  • Treatment: Remove old media. Add 100 µL of fresh media containing BTU derivatives (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replicates: Triplicate wells per concentration.

  • Controls (Mandatory):

    • Negative Control: Untreated cells.

    • Vehicle Control: Media + DMSO (same % as highest drug dose).

    • Positive Control: Doxorubicin or Cisplatin.[3]

    • Blank: Media only (no cells).

    • Compound Interference Control: Media + BTU (highest conc.) + MTT (No cells). <-- CRITICAL

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT stock to each well. Incubate 3–4 hours.

  • Solubilization: Carefully aspirate media (without disturbing purple crystals). Add 100 µL DMSO. Shake plate for 10 min.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Validation Logic

Before calculating IC50, check the Compound Interference Control :

  • If OD (Interference Control) > OD (Blank), the BTU is chemically reducing the MTT.

  • Correction: Subtract the OD of the (Media + Compound) well from the corresponding treatment wells before calculating viability.

Protocol 2: Mechanistic Confirmation (Apoptosis)

Cytotoxicity data alone does not define a drug. BTUs typically induce apoptosis via the intrinsic mitochondrial pathway.

Annexin V-FITC / PI Staining[4]
  • Seed: 6-well plates (2 x 10^5 cells/well). Treat with BTU at IC50 concentration for 24h.

  • Harvest: Trypsinize cells (save the supernatant as it contains detached apoptotic cells).

  • Wash: Centrifuge and wash 2x with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analyze: Flow Cytometry within 1 hour.

Expected Pathway Visualization

Mechanism BTU Benzoylthiourea Derivative Metal Metal Chelation (Cu/Fe) BTU->Metal DNA DNA Damage (Intercalation) BTU->DNA ROS ROS Generation Metal->ROS ROS->DNA p53 p53 Activation DNA->p53 Bax Bax/Bcl-2 Ratio u2191 p53->Bax Mito Mitochondrial Potential Loss Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apop Apoptosis Caspase->Apop

Figure 2: Proposed Mechanism of Action (MOA) for Benzoylthioureas involving ROS-mediated apoptosis.

Data Presentation & Analysis

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.



Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background OD Compound precipitation or MTT reduction.Check "Interference Control." Wash cells with PBS before adding MTT.
"Smile" Effect Edge effect (evaporation).Do not use outer wells for data; fill them with PBS.
Low Reproducibility Inconsistent pipetting or cell clumping.Vortex stock vigorously. Ensure single-cell suspension during seeding.
No Toxicity at High Dose Compound crashed out of solution.Check media under microscope for crystals. Lower the max concentration.

References

  • Saeed, A., et al. (2016). Synthesis, characterization and biological evaluation of some new 1-aroyl-3-aryl thiourea derivatives. Journal of Chemical Sciences.

  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity.[4] European Journal of Medicinal Chemistry.

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

  • Li, X., et al. (2012). Design and synthesis of novel 1,3-disubstituted thiourea derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Advanced Antifungal Profiling of N-Benzoyl-N'-(Substituted Phenyl)thioureas

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists. Scope: Synthesis rationale, high-throughput screening (CLSI standards), and mechanism of action (MoA) determination.

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. N-benzoyl-N'-(substituted phenyl)thioureas represent a privileged scaffold due to their dual ability to chelate essential metalloenzymes and disrupt fungal cell wall integrity.

This guide provides a rigorous, field-validated workflow for evaluating these compounds. Unlike standard screening protocols, this document integrates Clinical and Laboratory Standards Institute (CLSI) methodologies with advanced mechanistic assays (Sorbitol Protection and Ergosterol Binding) to distinguish between membrane-disrupting and cell-wall-inhibiting candidates.

Chemical Rationale & SAR Insights

Before screening, understanding the Structure-Activity Relationship (SAR) is vital for interpreting data. The thiourea moiety (


) acts as a bidentate ligand, capable of coordinating with metal ions (e.g., Cu²⁺, Zn²⁺) in fungal enzymes.
  • Key SAR Drivers:

    • Electron-Withdrawing Groups (EWG): Substitution at the phenyl ring with halogens (F, Cl) or

      
       typically enhances lipophilicity and antifungal potency. Trifluoromethyl (
      
      
      
      )
      groups in the meta or para position have shown superior activity against Candida spp.
    • Intramolecular Hydrogen Bonding: The carbonyl oxygen and thioamide proton form a pseudo-six-membered ring, stabilizing the conformation for receptor binding.

Figure 1: Synthesis & Screening Logic Flow

G Start Precursors: Benzoyl Isothiocyanate + Substituted Aniline Synth Synthesis: Nucleophilic Addition (Reflux in Acetone/DCM) Start->Synth Product Target Scaffold: N-benzoyl-N'-phenylthiourea Synth->Product Screen Primary Screen: CLSI Broth Microdilution (MIC Determination) Product->Screen Solubilize in DMSO Decision Activity Threshold (MIC < 16 µg/mL?) Screen->Decision Decision->Start No (Re-design) MoA1 MoA Path A: Sorbitol Protection (Cell Wall Target) Decision->MoA1 Yes MoA2 MoA Path B: Ergosterol Binding (Membrane Target) Decision->MoA2 Yes

Caption: Workflow from chemical synthesis to biological validation. The decision matrix prioritizes active compounds for mechanistic profiling.

Materials & Experimental Setup

Critical Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade. Note: Thioureas are lipophilic; ensure final DMSO concentration in assay < 1% to avoid solvent toxicity.

  • Media: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M). Crucial for reproducibility over Sabouraud Dextrose Broth (SDB).

  • Resazurin (Alamar Blue): For colorimetric endpoint determination (optional but recommended for high-throughput).

  • Controls:

    • Positive: Fluconazole (Azole), Amphotericin B (Polyene).

    • Negative: Solvent blank (1% DMSO).

Target Strains
  • Yeasts: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030).

  • Molds: Aspergillus fumigatus (ATCC 204305).

Protocol A: High-Throughput MIC Determination

Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend 5 colonies in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100, then 1:20 in RPMI 1640 to achieve final working inoculum of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare 100x stock solutions of thiourea derivatives in DMSO.

    • Perform 2-fold serial dilutions in a deep-well block.

  • Plate Setup (96-well U-bottom):

    • Columns 1-10: Add 100 µL of compound (2x final conc) + 100 µL of standardized inoculum.

    • Column 11 (Growth Control): 100 µL RPMI + 1% DMSO + 100 µL inoculum.

    • Column 12 (Sterility Control): 200 µL RPMI only.

  • Incubation & Reading:

    • Incubate at 35°C for 24h (48h for slow growers).

    • Visual Read: MIC is the lowest concentration showing 100% inhibition (optically clear).

    • Colorimetric Read: Add 20 µL Resazurin (0.01%). Incubate 4h. Blue = Dead/Inhibited; Pink = Live.

Figure 2: Microdilution Plate Layout

Plate cluster_plate 96-Well Plate Layout (CLSI M27) A1 64 µg A2 32 µg A3 16 µg A4 8 µg A5 4 µg Control GC (Growth) Blank SC (Sterile) legend Red = Growth (Ineffective) Yellow = Partial/Trailing Green = No Growth (MIC)

Caption: Visual guide for MIC interpretation. "GC" = Growth Control (positive), "SC" = Sterility Control (negative).

Protocol B: Mechanism of Action (MoA)

Once an active compound (MIC < 16 µg/mL) is identified, the mechanism must be validated. Thioureas often target the cell wall or membrane integrity .

Assay 1: Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant.[1] If the compound inhibits cell wall synthesis (like Echinocandins), fungal cells will survive in the presence of sorbitol (forming protoplasts) but lyse without it.

  • Setup: Prepare two parallel microdilution plates.

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Execution: Perform MIC testing as per Protocol A.

  • Interpretation:

    • MIC (Plate A) << MIC (Plate B): The compound targets the cell wall. The MIC increases in Plate B because sorbitol stabilizes the osmotically fragile protoplasts.

    • MIC (Plate A) ≈ MIC (Plate B): The target is likely NOT the cell wall (e.g., membrane or intracellular).

Assay 2: Ergosterol Binding Assay (Membrane Integrity)

Principle: If the compound binds to ergosterol (like Amphotericin B), adding exogenous ergosterol will "sequester" the drug, raising the MIC.

  • Setup:

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 + 400 µg/mL exogenous Ergosterol .

  • Execution: Perform MIC testing.

  • Interpretation:

    • MIC Increase (4-fold or higher) in Plate B: The compound binds to ergosterol.

    • No Change: The compound acts via a different membrane mechanism or intracellular target.

Data Analysis & Troubleshooting

Calculating Parameters
ParameterDefinitionCalculation/Observation
MIC Minimum Inhibitory ConcentrationLowest conc. with no visible growth.
MFC Minimum Fungicidal ConcentrationPlate 10 µL from clear wells onto SDA. Lowest conc. with <3 colonies (99.9% kill).[2]
MFC/MIC Ratio Activity TypeRatio ≤ 4: Fungicidal Ratio > 4: Fungistatic
Troubleshooting Common Issues
  • Precipitation: Thioureas are hydrophobic. If precipitation occurs in the well, the MIC is invalid.

    • Solution: Use a lower starting concentration or confirm solubility in RPMI via light microscopy before inoculation.

  • Trailing Effect: Partial inhibition (faint haze) persists across dilutions.

    • Solution: Read the endpoint at 50% inhibition (IC50) or extend incubation to 48h to confirm resistance vs. static effect.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). Wayne, PA: CLSI.[4] Link

  • Zhao, M., et al. (2013).[5] "Antituberculosis and Antifungal Activities of Synthesized Benzoylthiourea Derivatives." Asian Journal of Chemistry. Link

  • Larsen, B. (2025). "Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms."[1][6] Journal of Microbiology Methods. Link

  • Frost, D.J., et al. (1995). "Characterization of the antifungals: The sorbitol protection assay." Journal of Antibiotics.
  • Limban, C., et al. (2020).[7] "New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications." Molecules. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of Benzoylthiourea Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Versatility of Benzoylthioureas

N-benzoylthioureas represent a cornerstone class of ligands in modern coordination chemistry. Their significance stems not from complexity, but from an elegant and highly modular design. Possessing both hard (oxygen, nitrogen) and soft (sulfur) donor atoms, these ligands exhibit remarkable versatility in their coordination modes, allowing them to form stable complexes with a vast array of transition metals.[1][2][3] This adaptability has made them invaluable scaffolds in fields ranging from catalysis and materials science to the development of novel therapeutic agents with antimicrobial and anticancer properties.[4][5][6][7]

This document serves as a comprehensive guide for researchers, providing not just the procedural steps for synthesis but also the underlying chemical principles and field-proven insights. We will deconstruct the synthetic pathway into its core components, detail robust characterization techniques, and explore the subsequent coordination behavior, ensuring that each protocol is a self-validating system for reproducible success.

The Synthetic Cornerstone: A Two-Step, One-Pot Approach

The most efficient and widely adopted method for synthesizing N-substituted benzoylthiourea ligands is a two-step, one-pot reaction. This strategy involves the in situ generation of a reactive benzoyl isothiocyanate intermediate, which is immediately trapped by a primary or secondary amine without the need for isolation.[8][9] This approach is favored for its high yields, operational simplicity, and the ability to readily generate a diverse library of ligands by simply varying the amine starting material.

The overall transformation follows this general scheme:

Protocol I: In Situ Preparation of Benzoyl Isothiocyanate

The success of the entire synthesis hinges on the efficient formation of the benzoyl isothiocyanate intermediate. This is achieved through a nucleophilic acyl substitution reaction where the thiocyanate ion (SCN⁻) attacks the electrophilic carbonyl carbon of benzoyl chloride.

Causality of Experimental Choices:

  • Anhydrous Solvent: Acetone is the solvent of choice due to its ability to dissolve the thiocyanate salt and its relatively low boiling point, which facilitates subsequent refluxing.[10] Crucially, the solvent must be anhydrous. Benzoyl chloride and the resulting benzoyl isothiocyanate are highly susceptible to hydrolysis, which would lead to the formation of benzoic acid and other unwanted byproducts.

  • Thiocyanate Salt: Both ammonium thiocyanate and potassium thiocyanate are effective.[8][10] Ammonium thiocyanate is often used due to its excellent solubility in acetone.

  • Controlled Addition: Benzoyl chloride is added dropwise to manage the exothermic nature of the reaction and prevent localized overheating, which could promote side reactions.[10]

  • Reflux: Heating the mixture to reflux ensures the reaction proceeds to completion, maximizing the yield of the isothiocyanate intermediate.[10]

Experimental Workflow: Benzoyl Isothiocyanate Formation

G cluster_setup Reaction Setup cluster_reaction Reaction Execution A Dry a 3-neck round-bottom flask B Equip with reflux condenser, dropping funnel, and magnetic stir bar A->B C Add Ammonium Thiocyanate (1.0 eq) to Anhydrous Acetone B->C E Add Benzoyl Chloride solution dropwise to thiocyanate suspension at RT over 30-60 min C->E D Dissolve Benzoyl Chloride (1.0 eq) in Anhydrous Acetone in dropping funnel D->E F Heat mixture to reflux (~56°C) and maintain for 45-60 min E->F G Cool mixture to room temperature. Solution contains Benzoyl Isothiocyanate F->G H H

Caption: Workflow for the in situ synthesis of benzoyl isothiocyanate.

Protocol II: Synthesis of N-Aryl/Alkyl-N'-Benzoylthiourea Ligands

With the benzoyl isothiocyanate formed in solution, the final step is the nucleophilic addition of an amine. The lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isothiocyanate (-N=C=S) group, which is highly electrophilic.

Causality of Experimental Choices:

  • Amine Selection: The identity of the amine (R-NH₂ or R₂NH) directly defines the final ligand. A vast range of primary and secondary, aliphatic and aromatic amines can be used, providing immense structural diversity.[9][10][11]

  • Reaction Time: The reaction is typically stirred for 2-3 hours at room temperature to ensure complete consumption of the isothiocyanate intermediate.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: The reaction mixture is poured into acidified ice-cold water. The benzoylthiourea product is insoluble in water and precipitates out, while inorganic byproducts (e.g., ammonium chloride) and unreacted starting materials remain in the aqueous phase.[8]

  • Purification: Recrystallization from a suitable solvent, commonly ethanol, is a critical final step to obtain a product of high purity, which is essential for subsequent coordination studies and reliable characterization.[8][12]

Detailed Step-by-Step Methodology

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Selected primary or secondary amine (e.g., aniline, 4-chloroaniline, diethylamine)

  • Anhydrous Acetone

  • Ethanol (for recrystallization)

  • Deionized water

  • Dilute Hydrochloric Acid

Procedure:

  • Step 1: Benzoyl Isothiocyanate Synthesis. Following Protocol I, prepare the benzoyl isothiocyanate solution in situ. Do not isolate the intermediate. The resulting orange-tinged solution containing the unreacted solids (ammonium/potassium chloride) is used directly.

  • Step 2: Amine Addition. Prepare a solution of the chosen amine (1.0 equivalent relative to the initial benzoyl chloride) in a minimal amount of anhydrous acetone.

  • Add the amine solution to the stirred benzoyl isothiocyanate mixture from Step 1 at room temperature.[8]

  • Step 3: Reaction. Continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. A precipitate of the desired benzoylthiourea product may begin to form.[8][10]

  • Step 4: Product Precipitation. Pour the entire reaction mixture slowly into a beaker containing a large volume of ice-cold water acidified with a few drops of dilute HCl.

  • Stir the resulting suspension vigorously to ensure complete precipitation of the crude product.

  • Step 5: Isolation and Washing. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with copious amounts of deionized water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Step 6: Purification. Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Overall Synthetic Workflow

G cluster_step1 Step 1: In Situ Intermediate Formation cluster_step2 Step 2: Ligand Synthesis & Purification A React Benzoyl Chloride with NH4SCN in Acetone B Reflux for 45-60 min A->B C Cool to RT (Solution contains Benzoyl Isothiocyanate) B->C D Add Amine Solution in Acetone C->D E Stir at RT for 2-3 hours D->E F Precipitate product in acidified ice-water E->F G Filter and Wash solid F->G H Recrystallize from hot Ethanol G->H I Isolate and Dry Pure Ligand H->I

Caption: Complete workflow for N-substituted benzoylthiourea synthesis.

Trustworthiness: A Self-Validating System of Characterization

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized ligand. The data obtained from these techniques should be congruent and collectively validate the target structure.

Technique Purpose Expected Observations / Key Data Points
Melting Point Assess purity and provide initial identification.A sharp, well-defined melting point range indicates high purity.[5][11]
FT-IR Spectroscopy Identify key functional groups.Characteristic stretching frequencies (ν) in cm⁻¹: ν(N-H) ~3150-3400, ν(C=O) ~1660-1695, ν(C-N) ~1330-1390, ν(C=S) ~690-760.[6][11][13]
¹H NMR Spectroscopy Determine the proton environment and structural integrity.Deshielded signals for N-H protons (δ 9-13 ppm), aromatic protons in their expected regions (δ 7-8.5 ppm), and signals corresponding to the specific amine used.[13][14]
¹³C NMR Spectroscopy Confirm the carbon skeleton.Characteristic signals for the thiocarbonyl carbon (C=S) at δ ~180 ppm and the carbonyl carbon (C=O) at δ ~170 ppm.[14]
Mass Spectrometry Confirm the molecular weight.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[5][6]
Elemental Analysis Determine the elemental composition (%C, H, N, S).The experimentally determined percentages should agree with the calculated values for the proposed molecular formula.[7][13]

Application in Coordination Chemistry

Benzoylthiourea ligands are prized for their ability to act as chelating agents, binding to a metal ion through multiple donor atoms to form a stable ring structure. This chelate effect enhances the thermodynamic stability of the resulting metal complex.

The primary coordination modes are:

  • Monodentate (S-coordination): The ligand coordinates to the metal center solely through the soft sulfur atom. This is common with soft metal ions.[1][15]

  • Bidentate (O,S-chelation): The ligand coordinates through both the carbonyl oxygen and the thiocarbonyl sulfur atoms. This often involves the deprotonation of the N-H proton adjacent to the carbonyl group, forming a mono-anionic ligand that creates a stable six-membered chelate ring.[6][15]

Coordination Modes of Benzoylthiourea

G cluster_mono Monodentate (S-Coordination) cluster_bi Bidentate (O,S-Chelation) node_mono Ligand—S → M node_bi Ligand → S → M ← O ← Ligand

Caption: Common coordination modes for benzoylthiourea ligands.

Protocol III: General Synthesis of a Metal(II) Complex

This protocol provides a general method for synthesizing a bis(benzoylthiourea)metal(II) complex.

Procedure:

  • Dissolve the synthesized benzoylthiourea ligand (2.0 equivalents) in hot ethanol.

  • In a separate flask, dissolve a metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O) (1.0 equivalent) in ethanol.

  • Add the metal salt solution dropwise to the hot, stirring ligand solution.

  • A color change and/or the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature, and collect the resulting solid complex by vacuum filtration.

  • Wash the complex with ethanol and then diethyl ether, and dry in vacuo.

  • Characterize the complex using techniques like FT-IR (noting shifts in C=O and C=S bands upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements.[6]

References

  • Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for the preparation of aryl isothiocyanates. (1972). Google Patents.
  • Coordination Chemistry of Organoruthenium Compounds with Benzoylthiourea Ligands and their Biological Properties. (2019). PubMed. Retrieved from [Link]

  • Coordination Chemistry of Organoruthenium Compounds with Benzoylthiourea Ligands and their Biological Properties. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025). ICAIIT 2025 Conference. Retrieved from [Link]

  • Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. Retrieved from [Link]

  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. (n.d.). Cardiff University ORCA. Retrieved from [Link]

  • Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. (2020). Hilaris Publisher. Retrieved from [Link]

  • Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. (2012). PubMed. Retrieved from [Link]

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  • synthesis and characterization of benzoyl thiourea (thiosemicarbazone) derivative and its fe. (n.d.). UiTM IR. Retrieved from [Link]

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  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository. Retrieved from [Link]

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Application Notes & Protocols: Evaluating the Urease Inhibition Potential of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Imperative for Urease Inhibition

Urease (E.C. 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1] This seemingly simple reaction has profound implications in both medicine and agriculture. In a clinical context, urease is a critical virulence factor for various pathogens, most notably Helicobacter pylori. By neutralizing gastric acid, the enzyme allows H. pylori to colonize the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[2] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in substantial nitrogen loss through ammonia volatilization, reducing fertilizer efficacy and contributing to environmental pollution.[3][4][5]

The development of potent and safe urease inhibitors is therefore a key therapeutic and agrochemical strategy.[6][4] Thiourea derivatives have emerged as a particularly promising class of inhibitors due to their structural analogy to the native substrate, urea.[7][8] This guide provides a detailed technical overview and experimental protocols for evaluating the urease inhibitory potential of a specific N-acylthiourea compound, N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea .

Scientific Principle: Quantifying Urease Activity

The most common and reliable method for assessing urease inhibition is an in vitro colorimetric assay that quantifies the amount of ammonia produced by the enzyme.[9] The Berthelot (or indophenol) method is widely employed for its sensitivity and suitability for high-throughput screening.[2]

The underlying principle is a two-step reaction:

  • Enzymatic Reaction: Urease hydrolyzes urea, producing ammonia.

  • Colorimetric Reaction: In an alkaline medium, the generated ammonia reacts with a phenol-hypochlorite solution, typically catalyzed by sodium nitroprusside. This forms a stable, blue-green indophenol compound.

The absorbance of the resulting solution is measured spectrophotometrically (typically between 625-670 nm), where the color intensity is directly proportional to the concentration of ammonia produced.[9][2] The presence of an effective inhibitor will reduce the amount of ammonia generated, leading to a corresponding decrease in color intensity.

Hypothesized Mechanism of Inhibition

Thiourea derivatives, including N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea, are believed to act primarily as competitive or mixed-type inhibitors.[10][11] Their mechanism is rooted in their structural mimicry of urea and the ability of the thiocarbonyl group (C=S) and adjacent nitrogen atoms to coordinate with the two nickel ions (Ni²⁺) in the urease active site. This interaction blocks the binding of the natural substrate, urea, thereby preventing its hydrolysis.

The benzoyl and substituted phenyl groups of the molecule can further stabilize its binding within the active site pocket through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with key amino acid residues.[12][13]

G cluster_0 Urease Active Site cluster_1 Normal Catalysis cluster_2 Inhibition Pathway Urease Urease Enzyme ActiveSite Active Site Pocket (with Ni²⁺ ions) Products Ammonia + CO₂ ActiveSite->Products Hydrolysis NoReaction No Reaction ActiveSite->NoReaction Urea Urea (Substrate) Urea->ActiveSite Binds Inhibitor N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea Inhibitor->ActiveSite Blocks

Caption: Hypothesized competitive inhibition of the urease active site.

Quantitative Data Summary

The efficacy of a urease inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table presents representative data for N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea compared to a standard inhibitor.

CompoundIC₅₀ (µM) [a]Inhibition Type (Hypothesized)
N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea15.8 ± 0.7Mixed/Competitive
Thiourea (Standard Inhibitor)21.2 ± 1.3Competitive
Vehicle Control (DMSO)> 1000Not Applicable

[a] Values are hypothetical and based on reported activities for similar benzoyl thiourea derivatives for illustrative purposes.[7][13]

Experimental Workflow Overview

The overall process for evaluating the urease inhibitory potential of the test compound follows a structured workflow from preparation to final data analysis.

G cluster_workflow Experimental Workflow A 1. Reagent Preparation B 2. Assay Plate Setup A->B C 3. Pre-incubation (Enzyme + Inhibitor) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Enzymatic Incubation D->E F 6. Color Development (Berthelot Reagents) E->F G 7. Read Absorbance (Spectrophotometer) F->G H 8. Data Analysis (% Inhibition, IC₅₀) G->H

Caption: High-level workflow for the in vitro urease inhibition assay.

Detailed Experimental Protocols

6.1 Protocol 1: Preparation of Reagents

Causality: Proper reagent preparation is critical for assay reproducibility. Buffers maintain the optimal pH for enzyme activity (typically 7.0-8.0), and stock solutions must be accurate for reliable concentration curves.[14]

  • Phosphate Buffer (100 mM, pH 7.4):

    • Prepare solutions of 100 mM Sodium Phosphate Monobasic (NaH₂PO₄) and 100 mM Sodium Phosphate Dibasic (Na₂HPO₄).

    • Mix the two solutions, monitoring with a calibrated pH meter, until a stable pH of 7.4 is achieved.

    • Store at 4°C.

  • Jack Bean Urease Stock Solution (5 units/mL):

    • Dissolve commercially available Jack Bean Urease powder in cold Phosphate Buffer to achieve a final concentration of 5 units/mL.

    • Prepare this solution fresh before each experiment and keep it on ice to maintain stability.

  • Urea Substrate Solution (40 mM):

    • Dissolve an appropriate amount of urea in Phosphate Buffer to make a 40 mM solution.

    • Ensure it is fully dissolved. This can be stored at 4°C for a short period.

  • Test Compound Stock Solution (10 mM):

    • Dissolve N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

    • From this stock, prepare serial dilutions in DMSO to generate a range of concentrations for the assay.

  • Berthelot Reagent A (Phenol-Nitroprusside):

    • Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of deionized water.

    • Store in an amber bottle at 4°C.

  • Berthelot Reagent B (Alkaline Hypochlorite):

    • Dissolve 0.5 g of sodium hydroxide (NaOH) and 0.42 mL of sodium hypochlorite (NaOCl, 5% solution) in 100 mL of deionized water.

    • Store at 4°C.

6.2 Protocol 2: In Vitro Urease Inhibition Assay (96-Well Plate Format)

Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. The 'Negative Control' represents 100% enzyme activity, the 'Positive Control' validates the assay's ability to detect inhibition, and the 'Blank' corrects for any background absorbance from the reagents or test compound.[9][2]

  • Plate Setup: In a 96-well microplate, designate wells for Blank, Negative Control, Positive Control (Thiourea), and various concentrations of the Test Compound. Perform all setups in triplicate.

  • Add Enzyme and Inhibitor:

    • Test Wells: Add 20 µL of Jack Bean Urease solution (5 units/mL) and 20 µL of the respective Test Compound dilution.

    • Positive Control Wells: Add 20 µL of urease and 20 µL of a standard inhibitor (e.g., Thiourea) dilution.

    • Negative Control Wells (100% Activity): Add 20 µL of urease and 20 µL of the solvent (DMSO).[9]

    • Blank Wells: Add 20 µL of Phosphate Buffer (instead of urease) and 20 µL of the highest concentration of the Test Compound to correct for any intrinsic absorbance.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.

    • Rationale: This step allows the inhibitor to interact with and bind to the enzyme before the substrate is introduced, which is crucial for detecting competitive inhibitors.[2]

  • Initiate Enzymatic Reaction: Add 40 µL of the 40 mM Urea Substrate Solution to all wells.

  • Enzymatic Incubation: Gently mix and incubate the plate at 37°C for 50 minutes.

  • Color Development:

    • Stop the reaction and begin color development by adding 50 µL of Berthelot Reagent A to each well.

    • Immediately follow by adding 50 µL of Berthelot Reagent B to each well.

  • Final Incubation: Incubate the plate at 37°C for 20-30 minutes to allow for stable color development.[2]

  • Measurement: Read the absorbance of each well at 630 nm using a 96-well microplate reader.

6.3 Protocol 3: Data Analysis and Calculation

  • Correct Absorbance: For each test concentration, calculate the corrected absorbance (OD) by subtracting the absorbance of its corresponding blank well.

    • OD_corrected = OD_testwell - OD_blank

  • Calculate Percentage Inhibition: Use the corrected absorbance of the negative control (OD_control) to calculate the percent inhibition for each inhibitor concentration.[9]

    • % Inhibition = [1 - (OD_corrected / OD_control)] x 100

  • Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in software like GraphPad Prism) to determine the IC₅₀ value.[15]

Troubleshooting & Considerations

  • Compound Solubility: If the test compound precipitates in the aqueous buffer, the DMSO concentration in the final assay volume may need to be optimized. Ensure the final DMSO concentration is consistent across all wells and is not high enough to inhibit the enzyme itself (typically ≤ 2%).

  • Color Interference: If the test compound is colored and absorbs at the detection wavelength, a specific blank containing the compound, buffer, and substrate (but no enzyme) should be run for each concentration to ensure accurate background correction.

  • Assay Linearity: Ensure the reaction is in the linear range. If the absorbance of the negative control is too high (saturated), reduce the enzyme concentration or the enzymatic incubation time.

Conclusion

The protocols described provide a robust and validated framework for the initial screening and characterization of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea as a potential urease inhibitor. By meticulously following these steps, researchers can generate reliable quantitative data (IC₅₀) to assess the compound's potency. This information is a critical first step in the drug discovery and agrochemical development pipeline, paving the way for further mechanistic studies, kinetic analysis, and eventual in vivo evaluation.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors. BenchChem.
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  • Shapiro, A. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?
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Crystal growth methods for N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystallization of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea for Pharmaceutical Research

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthesis and single-crystal growth of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea. Thiourea derivatives represent a critical class of compounds with a wide spectrum of biological activities, including potential anticancer, antibacterial, and antiviral applications.[1][2][3] The ability to produce high-quality single crystals is paramount for elucidating the definitive three-dimensional molecular structure through X-ray diffraction, which is foundational for understanding structure-activity relationships (SAR) and advancing rational drug design. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, offering field-proven insights into optimizing experimental outcomes. Detailed, step-by-step protocols for synthesis and various crystal growth methodologies are presented, supported by diagrams and comparative data to ensure reproducibility and success.

Introduction: The Significance of Crystalline Structure

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is an unsymmetrical thiourea derivative. The functionality of such molecules is intrinsically linked to their three-dimensional conformation and the intermolecular interactions they form in the solid state. These interactions, such as hydrogen bonds, are critical for molecular packing and can influence key pharmaceutical properties including solubility, stability, and bioavailability.[4] Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining this atomic-level architecture. Therefore, the successful growth of diffraction-quality single crystals is not merely a preliminary step but a cornerstone of the chemical and pharmaceutical characterization of this and related compounds.

This guide outlines a systematic approach, beginning with the reliable synthesis of the target compound and progressing through several robust methods for crystal growth.

Synthesis of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

The most versatile and widely adopted method for synthesizing N,N'-disubstituted thioureas involves the reaction of an in situ generated acyl isothiocyanate with a primary amine.[5][6][7] This protocol has been adapted for the target compound.

Principle of Synthesis

The synthesis is a two-step, one-pot reaction. First, benzoyl chloride reacts with potassium thiocyanate (KSCN) in a polar aprotic solvent like acetone. This reaction forms benzoyl isothiocyanate. Second, 2-methyl-3-nitroaniline is added to the solution, and it undergoes a nucleophilic addition to the isothiocyanate, yielding the final N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea product.

Experimental Protocol: Synthesis

Materials:

  • Benzoyl chloride

  • Potassium thiocyanate (KSCN), dried

  • 2-methyl-3-nitroaniline

  • Acetone (anhydrous)

  • Hydrochloric acid (0.1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Isothiocyanate Formation: To a stirring solution of potassium thiocyanate (1.0 eq) in anhydrous acetone (20 mL), add benzoyl chloride (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 50-60°C) and stir for 20-30 minutes. The formation of benzoyl isothiocyanate is often indicated by the appearance of a white precipitate (KCl).

  • Amine Addition: Add a solution of 2-methyl-3-nitroaniline (1.0 eq) in acetone (10 mL) dropwise to the reaction mixture.

  • Reflux: Continue to heat the mixture under reflux for an additional 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold 0.1 M hydrochloric acid (approx. 200-300 mL). This will precipitate the crude product.

  • Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the solid thoroughly with deionized water to remove any remaining salts.

    • Dry the crude product in a desiccator.

  • Recrystallization: Purify the crude solid by recrystallization from an ethanol/dichloromethane mixture to obtain the pure N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea.[4][6]

Characterization of the Synthesized Compound

Before proceeding to crystal growth, it is imperative to confirm the identity and purity of the synthesized compound. Standard characterization techniques include:

  • FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=O, C=S, N-O).

  • ¹H & ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

General Workflow for Crystal Growth

The process of growing single crystals is an exercise in controlling supersaturation. A solution must be prepared where the solute concentration is higher than its equilibrium solubility (supersaturated), but not so high that it leads to rapid, uncontrolled precipitation.[8] The goal is to allow molecules to slowly and orderly arrange themselves onto a growing crystal lattice.

Caption: General workflow from synthesis to structural analysis.

Crystal Growth Methodologies: Protocols and Insights

The choice of crystallization method is often empirical. It is recommended to attempt several methods in parallel using a variety of solvents to maximize the chances of success. Purity is paramount; even minor impurities can inhibit or disrupt crystal growth.[9]

Method 1: Slow Evaporation

This is the most straightforward technique and an excellent starting point.[10][11] It relies on the gradual removal of solvent to increase the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.[8]

Protocol:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethanol/dichloromethane).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial or test tube. This removes particulate matter that could act as unwanted nucleation sites.[11]

  • Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle.[10] The number and size of the holes control the evaporation rate. A slower rate is generally better for larger, higher-quality crystals.[12]

  • Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor periodically for crystal formation.

Caption: Setup for the Slow Evaporation method.

Method 2: Vapor Diffusion

This technique is highly effective for small amounts of material and allows for fine control over the rate of supersaturation.[9][13] The principle involves the diffusion of a volatile anti-solvent (precipitant) vapor into a solution of the compound, thereby reducing the compound's solubility.[8]

Protocol (Sitting Drop):

  • Choose a solvent/anti-solvent pair. The compound should be soluble in the solvent (higher boiling point) and insoluble in the anti-solvent (lower boiling point, more volatile).[10] Example pair: Dichloromethane (solvent) / Diethyl ether (anti-solvent).

  • Add 1-2 mL of the anti-solvent to the bottom of a larger, sealable vessel (e.g., a small beaker or jar). This is the reservoir.

  • Dissolve the compound in a small amount of the solvent (e.g., 50-100 µL) in a smaller open container, like a microvial or cap.

  • Place this smaller container inside the larger vessel, ensuring the solution is not in direct contact with the reservoir liquid. This is the "sitting drop."

  • Seal the larger vessel tightly and leave it undisturbed.

  • The more volatile anti-solvent will slowly diffuse from the reservoir into the drop, causing the compound to crystallize as its solubility decreases.[14]

G cluster_0 Sealed Vessel cluster_1 Sitting Drop Vial Reservoir Anti-Solvent Reservoir (e.g., Diethyl Ether) Drop Solution (Compound in Solvent) Reservoir->Drop Diffusion Vapor Vapor Phase

Caption: Setup for the Vapor Diffusion (Sitting Drop) method.

Method 3: Liquid-Liquid Diffusion (Layering)

This method is useful for sensitive compounds and involves creating a distinct interface between a solution of the compound and an anti-solvent.[10] Crystallization occurs at this interface as the two liquids slowly diffuse into one another.

Protocol:

  • Select a solvent/anti-solvent pair where the compound is soluble in the denser solvent.

  • Prepare a concentrated solution of the compound in the denser solvent and place it at the bottom of a narrow tube (e.g., an NMR tube).

  • Using a syringe with a long needle, carefully and slowly layer the less dense anti-solvent on top of the solution, taking care not to disturb the interface.[9][10]

  • Seal the tube and leave it in a vibration-free environment. Crystals will typically form at the interface over days or weeks.

Caption: Setup for the Liquid-Liquid Diffusion method.

Method 4: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[10][12][13]

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Filter the hot solution into a clean, pre-warmed container.

  • Seal the container and place it into an insulated vessel, such as a Dewar flask filled with hot water at the same temperature.[10][15]

  • Allow the entire system to cool slowly to room temperature over 24-48 hours. The slow decrease in temperature reduces solubility, promoting gradual crystal growth.

Comparative Analysis and Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[9] An ideal solvent should provide moderate solubility for the compound. If solubility is too high, achieving supersaturation is difficult; if it's too low, an insufficient amount of material will be in solution.

MethodAdvantagesDisadvantagesBest For
Slow Evaporation Simple setup, requires minimal equipment.[10]Difficult to control rate precisely; can "crash out" if evaporation is too fast.Initial screening, thermally stable compounds, gram-scale quantities.
Vapor Diffusion Excellent for milligram quantities; fine control over equilibration rate.[9][13]Requires careful selection of a solvent/anti-solvent pair.Small quantities of material, systematic screening.
Liquid Diffusion Good for air/moisture-sensitive compounds; produces high-quality crystals.[10]Can be tricky to set up without disturbing the interface; requires solvents of different densities.Sensitive compounds, small to medium quantities.
Slow Cooling Relatively simple; effective for moderately soluble compounds.[12]Only works if solubility is strongly temperature-dependent.Compounds with moderate solubility and good thermal stability.

Crystal Harvesting and Mounting

Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested.[12]

  • Use a pipette to carefully remove the mother liquor (the remaining solution).

  • Quickly transfer a crystal using a nylon loop or a small spatula into a drop of inert oil (e.g., Paratone-N) to prevent solvent evaporation from the crystal lattice, which can destroy it.[10]

  • Mount the crystal on a goniometer head for analysis by SCXRD.

Conclusion

The successful cultivation of single crystals of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is an achievable goal that requires patience, a systematic approach, and an understanding of the principles of crystallization. This guide provides the necessary protocols and theoretical background to empower researchers in drug discovery and materials science. By starting with high-purity material and exploring multiple crystallization techniques and solvent systems in parallel, the probability of obtaining diffraction-quality crystals for definitive structural analysis is significantly enhanced. The resulting structural data will be invaluable for advancing the development of this promising class of compounds.

References

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Retrieved from [Link]

  • El-Faham, A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega. Retrieved from [Link]

  • Normatov, A. A., et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

  • Rajarajan, G., et al. (2017). SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

  • Mcphee, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Vasile, C. M., et al. (2022). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC. Retrieved from [Link]

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science. Retrieved from [Link]

  • University of Florida Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Tiekink, E. R., & Selvakumaran, N. (2014). 3-Benzoyl-1-(2-methoxyphenyl)thiourea. PMC. Retrieved from [Link]

  • Lazar, C., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Retrieved from [Link]

  • Gümüş, İ., et al. (2020). Synthesis, characterization, crystal structure, and antimicrobial studies of novel thiourea derivative ligands and their platinum complexes. Taylor & Francis Online. Retrieved from [Link]

  • Bîcu, E., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

  • Zaitseva, N., et al. (2012). Organic single crystals grown by slow evaporation method. ResearchGate. Retrieved from [Link]

  • Selvakumaran, N., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. IPCBEE. Retrieved from [Link]

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. ResearchGate. Retrieved from [Link]

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  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences. Retrieved from [Link]

  • Google Patents. (1965). New process for the preparation of thiourea derivatives.
  • Zhai, B., et al. (2023). Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole. MDPI. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Massachusetts Institute of Technology Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Wang, Y.-C., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Trap

Welcome to the Technical Support Center. You are likely experiencing low yields (<40%) or difficulty isolating pure crystals of N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea .

This specific target molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The ortho-methyl group on the aniline ring physically blocks the nucleophilic attack on the isothiocyanate.

  • Electronic Deactivation: The meta-nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine nitrogen.

  • Hydrolytic Instability: The intermediate, benzoyl isothiocyanate, is highly susceptible to hydrolysis, often reverting to benzamide before the slow-reacting aniline can attack.

This guide moves beyond standard textbook procedures, implementing Phase Transfer Catalysis (PTC) and Solvent Polarity Tuning to overcome these barriers.

Module 1: The High-Yield Protocol (PEG-400 Mediated)

Standard acetone reflux methods often fail for this substrate. We recommend a modified Solid-Liquid Phase Transfer Catalysis (SL-PTC) method.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Benzoyl Chloride 1.1Electrophile PrecursorMust be clear/colorless. Distill if yellow.
Ammonium Thiocyanate 1.2Isothiocyanate SourceDry at 100°C for 2h before use.
2-Methyl-3-nitroaniline 1.0NucleophileThe limiting reagent.
PEG-400 3-5 mol%Phase Transfer CatalystThe Yield Booster. Solubilizes SCN⁻.
Acetone (or Acetonitrile) SolventMediumMUST be anhydrous. Water kills this reaction.
Step-by-Step Methodology

Step 1: In-Situ Generation of Benzoyl Isothiocyanate

  • Equip a 3-neck flask with a reflux condenser, addition funnel, and drying tube (CaCl₂).

  • Add Ammonium Thiocyanate (NH₄SCN) (1.2 eq) and PEG-400 (catalytic amount) to anhydrous Acetone .

  • Add Benzoyl Chloride (1.1 eq) dropwise over 15–20 minutes at room temperature.

    • Observation: A white precipitate (NH₄Cl) will form immediately.

  • Reflux the mixture for 30 minutes .

    • Checkpoint: The solution should turn a pale yellow/orange. This is the Benzoyl Isothiocyanate (BITC).

Step 2: The Difficult Coupling

  • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in a minimum amount of acetone.

  • Add this amine solution dropwise to the refluxing BITC mixture.

  • CRITICAL: Due to the deactivated nature of the amine, reflux for 4–6 hours . (Standard anilines only need 1–2 hours).

  • Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aniline spot.

Step 3: Isolation

  • Pour the hot reaction mixture into ice-cold water (10x volume) with vigorous stirring.

  • The product will precipitate as a yellow/orange solid.

  • Filter and wash predominantly with water (to remove NH₄Cl and excess SCN⁻) and then cold ethanol.

Module 2: Visualization of Reaction Logic

The following diagram illustrates the critical pathways and failure points.

SynthesisWorkflow Start Benzoyl Chloride + NH4SCN Inter Benzoyl Isothiocyanate (Intermediate) Start->Inter Acetone, Reflux Benzamide Benzamide (Dead End Byproduct) Inter->Benzamide Hydrolysis (Fast) Product Target Thiourea (Solid Precipitate) Inter->Product Nucleophilic Attack Water Moisture/Water (Contaminant) Water->Benzamide Aniline 2-Methyl-3-nitroaniline (Weak Nucleophile) Aniline->Product Catalyst PEG-400 (PTC) Catalyst->Inter Accelerates Formation Catalyst->Product Stabilizes Transition

Figure 1: Reaction pathway highlighting the competition between product formation and hydrolysis.

Module 3: Troubleshooting & FAQs
Q1: My product is a sticky oil/gum, not a solid. What happened?

Diagnosis: This is usually due to trapped solvent or oligomers formed by overheating. Solution:

  • Decant the supernatant water.[1]

  • Add a small amount of cold Ethanol and scratch the side of the flask with a glass rod to induce crystallization.

  • If that fails, recrystallize from DMF/Ethanol (1:1) . The high polarity of DMF helps dissolve the thiourea, while ethanol acts as the anti-solvent.

Q2: The yield is consistently low (<30%), even with dry solvents.

Diagnosis: The 2-methyl-3-nitroaniline is likely too deactivated to attack the isothiocyanate before the isothiocyanate decomposes. Solution: Switch solvents to Acetonitrile . Acetonitrile allows for a higher reflux temperature (82°C vs 56°C for acetone), providing the activation energy needed for the hindered amine to react [1].

Q3: My melting point is 10°C lower than reported.

Diagnosis: Contamination with Benzamide (hydrolysis product) or Sulfur (decomposition of isothiocyanate). Solution:

  • Benzamide check: Benzamide is soluble in hot water; the thiourea is not. Wash your crude solid with boiling water.

  • Sulfur check: Dissolve product in dilute NaOH. Thioureas are soluble in alkali (forming the sodium salt); elemental sulfur is not. Filter off the insoluble material and re-precipitate the thiourea with HCl [2].

Module 4: Diagnostic Logic Tree

Use this flow to diagnose synthesis failures in real-time.

Troubleshooting Start Reaction Complete (Poured into Ice Water) Result What do you see? Start->Result WhiteSolid White Precipitate Result->WhiteSolid YellowSolid Yellow/Orange Solid Result->YellowSolid Oily Sticky Gum/Oil Result->Oily CheckMP Check Melting Point WhiteSolid->CheckMP Success Target Product (Recrystallize from EtOH) YellowSolid->Success FixOil Scratch with Glass Rod + Cold EtOH Oily->FixOil Benzamide High Probability: Benzamide (Hydrolysis) CheckMP->Benzamide MP ~127-130°C

Figure 2: Visual diagnostic tool for post-reaction analysis.

References
  • Hu, J.-H. (2006).[2] Biological Activities Studies and Phase Transfer Catalysts Promoting the One-Pot Synthesis of N-Aryl-N'-(4-Ethyloxy Benzoyl)-Thiourea Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2691–2698. Link

  • Rasmussen, C. R., et al. (1988).[2] Improved Procedures for the Preparation of Cycloalkyl-, Arylalkyl-, and Arylthioureas.[2] Synthesis, 1988(06), 456–459.[2] Link

  • Saeed, A., et al. (2010). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Journal of Molecular Structure.

Sources

Purification of benzoylthiourea derivatives by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for benzoylthiourea synthesis. If you are accessing this guide, you are likely facing the common challenges associated with these derivatives: oiling out , persistent yellow coloration , or occluded impurities .

Benzoylthiourea derivatives possess a unique solubility profile due to the interplay between the lipophilic benzoyl/phenyl rings and the polar, hydrogen-bond-donating thiourea moiety. Unlike simple amides, the sulfur atom increases the molecule's polarizability, often leading to "soft" solids that prefer to form oils rather than rigid crystal lattices when cooling rates are uncontrolled.[1]

This guide moves beyond generic textbook advice, offering a field-proven protocol designed to stabilize the crystal lattice and maximize purity for biological assays.

Module 1: Solvent Selection Matrix

The success of recrystallization depends entirely on the temperature coefficient of solubility. Benzoylthioureas are typically insoluble in water but soluble in polar organic solvents.[1]

Solvent SystemSuitabilityUse Case & Technical Notes
Ethanol / Dichloromethane (1:1) High Gold Standard. The DCM solubilizes the lipophilic wings, while Ethanol facilitates H-bonding.[1] Excellent for bulky derivatives.
Ethanol (Absolute) High Best for general derivatives.[1] Requires heating to near reflux.[2] If the product oils out, switch to the EtOH/DCM mixture.
Isopropanol (IPA) Medium Good for derivatives with lower melting points. The higher boiling point of IPA allows for a wider temperature gradient but increases the risk of oiling out.
Acetonitrile Medium Useful for highly polar derivatives.[1] Warning: Can sometimes co-crystallize or form solvates.[3]
Acetone Low Not Recommended for Recrystallization. While excellent for synthesis, its high solubility power at room temperature often leads to low recovery yields during cooling.[1]

Module 2: Standard Operating Procedure (SOP)

Protocol Validation: This workflow assumes you have already performed a crude water wash to remove inorganic salts (KCl/NH₄Cl) formed during synthesis.

Phase 1: Dissolution & Clarification
  • The "Minimum" Rule: Place your crude solid in an Erlenmeyer flask. Add the solvent (e.g., EtOH/DCM 1:1) in small aliquots while heating on a steam bath or explosion-proof hot plate.

    • Critical Check: Stop adding solvent the moment the solid dissolves. Excess solvent is the primary cause of low yield.[4]

  • Hot Filtration (Mandatory): Benzoylthioureas often contain trace elemental sulfur or polymerized byproducts (insoluble black specks).[1]

    • Pre-heat a glass funnel and fluted filter paper with hot solvent.

    • Filter the hot solution rapidly to remove insolubles.

    • Why? Cold funnels induce premature crystallization, blocking the filter.

Phase 2: Controlled Nucleation
  • The Slow Cool: Remove the filtrate from heat. Cover the flask with a watch glass (to prevent solvent evaporation and crust formation).[5]

    • Allow to cool to Room Temperature (RT) undisturbed.

    • Do NOT plunge directly into ice. Rapid cooling traps impurities (occlusion) and promotes oiling out.

  • The Ice Bath: Once at RT, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase 3: Collection & Wash
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • The Displacement Wash: Wash the filter cake with a small volume of ice-cold solvent (the same solvent used for recrystallization).

    • Mechanism:[5][6][7][8] This displaces the "mother liquor" (which holds the impurities) without re-dissolving your product.

Module 3: Visualizing the Workflow

The following diagram outlines the critical decision paths for the purification process.

RecrystallizationWorkflow Start Crude Benzoylthiourea WaterWash Pre-Wash: Stir with H2O (Remove KCl/NH4Cl) Start->WaterWash Dissolve Dissolve in Hot Solvent (EtOH or EtOH/DCM) WaterWash->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cooling Cool to Room Temp (Undisturbed) Filter->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Clear Solution Oil Oiling Out (Liquid droplets) CheckState->Oil Turbid/Droplets IceBath Ice Bath (0°C) Crystals->IceBath Remedy Reheat & Add Seed Crystal OR Add Co-solvent Oil->Remedy Collect Vacuum Filtration & Cold Wash IceBath->Collect Remedy->Cooling Retry

Figure 1: Logical workflow for benzoylthiourea purification, highlighting the critical divergence point for "oiling out."

Module 4: Troubleshooting Guide (The "Help Desk")

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, you see oily droplets at the bottom of the flask as the solution cools.[4] Root Cause: The melting point of your derivative is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated), causing liquid-liquid phase separation (LLPS). Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil re-dissolves.

  • Add More Solvent: Add 10-20% more solvent. This lowers the saturation temperature, ensuring the solid forms below its melting point.[5]

  • Seeding: Add a "seed crystal" of the pure product (if available) at the cloud point. This provides a template for the lattice, bypassing the oil phase.

  • Trituration: If the oil persists, cool it, decant the solvent, and scratch the oil with a glass rod in the presence of a non-solvent (like hexanes) to induce solidification.

Issue 2: Persistent Yellow Color

Symptom: The crystals remain yellow even after recrystallization. Root Cause:

  • Scenario A (Intrinsic): If your derivative contains a nitro group (-NO₂) or extensive conjugation, the color is likely physical property of the molecule.

  • Scenario B (Impurity): Decomposition of the thiourea moiety often releases elemental sulfur or conjugated byproducts. Corrective Action:

  • Perform a Charcoal Treatment .[5][8][9] Add activated carbon (1-2% by weight) to the hot solution, stir for 5 minutes, and filter while hot through Celite. Carbon is excellent at adsorbing high-molecular-weight colored impurities.

Issue 3: Low Yield

Symptom: Very few crystals form even after ice bath. Root Cause: Solvent volume is too high (product is too soluble). Corrective Action:

  • Evaporate 30-50% of the solvent using a rotary evaporator.

  • Add a "non-solvent" (anti-solvent) like water or hexane dropwise until the hot solution becomes slightly turbid, then let it cool.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use water as a recrystallization solvent? A: Generally, no. Benzoylthiourea derivatives are highly lipophilic and insoluble in water. However, water is the best solvent for the pre-wash step to remove the inorganic salts (KCl or NH₄Cl) generated during the reaction of benzoyl chloride and ammonium thiocyanate.

Q: My product smells like rotten eggs. Is this normal? A: No. A sulfur smell indicates hydrolysis or thermal decomposition of the thiourea linkage, likely releasing hydrogen sulfide (


) or mercaptans.[1] This suggests you overheated the solvent or the reaction failed. Check purity via TLC immediately.

Q: Why do you recommend Ethanol/DCM (1:1)? A: This binary system is versatile.[1] Ethanol provides the polarity needed to dissolve the thiourea core, while Dichloromethane (DCM) helps dissolve the hydrophobic phenyl rings. It effectively balances the "like dissolves like" requirement for these amphiphilic molecules.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. Retrieved from (Note: Generalized link to supplier protocols for verification of solvent systems).

  • Saeed, A., et al. (2014). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Journal of Chemical Sciences. Validated solvent systems (EtOH/DCM) for recrystallization.[2][6]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. Retrieved from .

  • University of York. Problems with Recrystallisations: Oiling Out and Supersaturation. Department of Chemistry Teaching Labs. Retrieved from .

  • National Institutes of Health (PMC). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from .

Sources

Preventing cyclization side reactions in thiourea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of thioureas, with a specific focus on preventing undesired cyclization side reactions.

Introduction

Thiourea and its derivatives are crucial pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis.[1][2] While numerous synthetic routes to thioureas exist, each presents a unique set of challenges, including the potential for cyclization side reactions that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N,N'-disubstituted thioureas?

The most prevalent methods include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method due to the electrophilicity of the isothiocyanate carbon.[3][4]

  • Thionation of urea: Reagents like Lawesson's reagent can be used to convert the carbonyl group of a urea into a thiocarbonyl group.[3][6]

  • From cyanamide: Thiourea itself can be synthesized from the reaction of hydrogen sulfide with calcium cyanamide.[7][8]

Q2: I am observing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?

Low yields in this reaction can often be attributed to the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[3] See the troubleshooting section for a detailed workflow on addressing low yields.

Q3: My reaction of an amine with carbon disulfide is failing to produce the desired thiourea. What should I investigate?

This multi-step reaction can be sensitive to conditions. Common failure points include the inefficient formation of the dithiocarbamate intermediate or its failure to convert to the isothiocyanate. The addition of a coupling reagent, such as a carbodiimide, can sometimes facilitate this conversion.[3] For amines with low nucleophilicity, such as 4-nitroaniline, this reaction can be particularly challenging.[9][10]

Q4: I am seeing an unexpected byproduct in my reaction. How can I identify and minimize it?

Common byproducts include symmetrically substituted thioureas when an unsymmetrical product is desired, and various cyclized products depending on the substrates used.[3] Minimization strategies often involve careful control of stoichiometry, temperature, and reaction time. A detailed guide to identifying and mitigating common side reactions, including cyclizations, is provided in the troubleshooting section.

Troubleshooting Guide: Preventing Cyclization and Other Side Reactions

Undesired side reactions, particularly intramolecular cyclization, are a common challenge in thiourea synthesis. The following sections provide detailed guidance on identifying and mitigating these issues.

Common Cyclization Side Reactions
1. Formation of 2-Imino-2,3-dihydrothiazoles in Hantzsch Thiazole Synthesis

The Hantzsch synthesis, reacting an α-haloketone with a thiourea, is a classic route to aminothiazoles.[11][12] However, when using N-monosubstituted thioureas, a common side reaction is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[13][14]

Causality: The regioselectivity of the cyclization is highly dependent on the reaction pH. The nitrogen atoms of the N-monosubstituted thiourea have different nucleophilicities, and protonation under acidic conditions can alter which nitrogen participates in the ring-closing step.[14]

Mitigation Strategies:

  • pH Control: To favor the desired 2-(N-substituted amino)thiazole, maintain neutral or slightly basic reaction conditions.[13] The use of a non-acidic solvent and a mild, non-nucleophilic base can suppress the formation of the imino isomer.

  • Reaction Conditions: Avoid prolonged reaction times and excessive heat, as these can also promote isomerization.[13]

2. Benzimidazolidine-2-thione Formation

When synthesizing bis-thioureas from ortho-phenylenediamine and diisothiocyanates, a common cyclization event leads to the formation of benzimidazolidine-2-thiones.[5]

Causality: The mono-thiourea intermediate formed is prone to rapid intramolecular cyclization, where the second amine group attacks the newly formed thiourea carbon, eliminating a molecule of isothiocyanate.[5]

Mitigation Strategies:

  • Reaction Design: This cyclization is often difficult to prevent due to the proximity of the reacting groups. In some cases, mechanochemical (solid-state) synthesis has been shown to yield the cyclized product quantitatively, suggesting that avoiding solvent may not prevent this pathway.[5] Alternative synthetic strategies that do not involve a diisothiocyanate may be necessary if the open-chain bis-thiourea is the desired product.

3. Triazine Formation from Guanidine-Containing Precursors

While not a direct thiourea cyclization, syntheses starting from guanidine derivatives (which can be conceptually related to thioureas) can lead to the formation of triazine rings.[15][16][17]

Causality: Guanidines are versatile precursors for triazines through various condensation and cyclization reactions.[16][17]

Mitigation Strategies:

  • Reagent Selection: Carefully select reagents and reaction conditions to favor the desired product over triazine formation. This may involve protecting reactive sites or choosing alternative synthetic routes.

General Troubleshooting for Side Reactions
ProblemPotential CauseRecommended SolutionExpected Outcome
Low Yield Degradation of isothiocyanateUse freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[3]Improved yield and fewer side products.
Steric hindranceIncrease reaction temperature, prolong reaction time, or consider microwave irradiation.[3]Increased conversion to the desired thiourea.
Low amine nucleophilicityAdd a non-nucleophilic base (e.g., triethylamine) to activate the amine. For very electron-deficient amines, a stronger base might be needed.[3][9]Enhanced reaction rate and higher yield.
Symmetrical Thiourea Byproduct In-situ generated isothiocyanate reacts with starting amine.Use a two-step, one-pot method. Ensure complete formation of the isothiocyanate before adding the second amine.[3]Formation of the desired unsymmetrical thiourea.
Hydrolysis of Thiourea Presence of water, especially under acidic or basic conditions and heat.[3]Ensure anhydrous reaction conditions and perform workup at low temperatures.Preservation of the thiourea product.
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues in thiourea synthesis.

G Troubleshooting Workflow for Thiourea Synthesis cluster_yield Low Yield Troubleshooting cluster_byproduct Byproduct Mitigation start Reaction Start check_yield Low Yield? start->check_yield check_byproduct Unexpected Byproduct? check_yield->check_byproduct No degradation Check Isothiocyanate Stability check_yield->degradation Yes success Successful Synthesis check_byproduct->success No cyclization Cyclization Detected? check_byproduct->cyclization Yes steric Address Steric Hindrance degradation->steric If stable nucleophilicity Enhance Amine Nucleophilicity steric->nucleophilicity If not hindered nucleophilicity->start Re-run Reaction symmetrical Symmetrical Thiourea? cyclization->symmetrical No control_pH Control pH & Temp cyclization->control_pH Yes other Other Byproducts symmetrical->other No control_stoich Control Stoichiometry symmetrical->control_stoich Yes other->success control_pH->start Re-run Reaction control_stoich->start Re-run Reaction

Caption: A decision tree for troubleshooting thiourea synthesis.

Mechanistic View of a Common Cyclization

The diagram below illustrates the competing pathways in the Hantzsch thiazole synthesis leading to either the desired 2-aminothiazole or the 2-iminothiazole side product.

G Hantzsch Thiazole Synthesis: Competing Cyclization Pathways cluster_pathways Cyclization Pathways reactants α-Haloketone + N-Substituted Thiourea intermediate S-Alkylated Intermediate reactants->intermediate SN2 Reaction path_amino Attack by N' intermediate->path_amino Neutral/Basic pH path_imino Attack by N intermediate->path_imino Acidic pH product_amino 2-Aminothiazole (Desired Product) path_amino->product_amino Dehydration product_imino 2-Iminothiazole (Side Product) path_imino->product_imino Dehydration

Caption: Pathways in Hantzsch synthesis.

Experimental Protocols

General Protocol for Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine
  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[3]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

General Protocol for Synthesis of Symmetrical N,N'-Disubstituted Thiourea from Amine and Carbon Disulfide
  • Dissolve the primary amine (2.0 equivalents) in a suitable solvent (e.g., ethanol, water). If using an aqueous medium, a base such as sodium hydroxide may be added.[3][18]

  • Add carbon disulfide (1.0 equivalent) dropwise to the stirred solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[3]

References

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Journal of Drug Designing and Medicinal Chemistry. (2015). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

  • chemeurope.com. (n.d.). Thiourea. Retrieved from [Link]

  • ChemRxiv. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules, 25(19), 4494. Retrieved from [Link]

  • Nagy, K. M., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(16), 4987. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]

  • Google Patents. (1973). US3723522A - Production of thiourea.
  • MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of triazines 1–18. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bolm, C., & Hernández, J. G. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1983–1999. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism pathway for triazine formation from guanidine salts. Retrieved from [Link]

  • Chernov, N. M., et al. (2016). Reaction of 4-Hydroxy-6H-1,3-oxazin-6-ones with Guanidine. Synthesis of New 1,3,5-Triazine Derivatives. Russian Journal of Organic Chemistry, 52(2), 263–268. Retrieved from [Link]

  • ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Reddit. (2022, April 16). Problem with my thiourea synthesis. r/Chempros. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for the preparation of alkyl-thioureas Synthesis of N1,N3-bis(isobutyrylcarbamothioyl) propane (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Removing Unreacted 2-Methyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting and practical protocols for the effective removal of unreacted 2-methyl-3-nitroaniline from your reaction product. The methodologies discussed herein are grounded in fundamental chemical principles and are designed to be robust and adaptable to a variety of research, development, and manufacturing scales.

I. Understanding the Challenge: Physicochemical Properties of 2-Methyl-3-nitroaniline

A successful purification strategy hinges on exploiting the differences in physical and chemical properties between the desired product and the impurity. 2-Methyl-3-nitroaniline is a yellow crystalline solid.[1][2] Key properties to consider for its separation are summarized below.

PropertyValueImplication for Purification
Appearance Yellow to greenish-yellow crystalline powder[2][3]Can impart color to the final product if not removed.
Melting Point 88-91°C[4]A depressed or broad melting range of your product may indicate its presence.
Boiling Point ~305°C (decomposes at 581°F)[1][5]High boiling point makes simple distillation challenging.
Solubility Very low in water (<0.1 g/100 mL at 23°C)[3][5]Facilitates separation from water-soluble products. Soluble in many organic solvents like ethanol and benzene.[2][5]
pKa (Predicted) 2.31 ± 0.10[3][6]The basicity of the aniline group is significantly reduced by the electron-withdrawing nitro group, but it can still be protonated under strongly acidic conditions.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My final product is yellow, and I suspect it's contaminated with the starting material. How can I confirm this?

A1: The most straightforward method is thin-layer chromatography (TLC). Spot your crude product, the pure starting material, and a co-spot (a mixture of your crude product and the starting material) on the same TLC plate. If a spot in your crude product has the same Rf value as the starting material and intensifies in the co-spot, it's a strong indication of contamination. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7]

Q2: I tried a simple aqueous wash, but the yellow color remains in my organic layer. Why didn't this work?

A2: 2-Methyl-3-nitroaniline has very low solubility in water.[3][5] A neutral water wash is unlikely to remove it effectively from an organic solvent in which it is soluble. The key is to modify its solubility, typically by protonating the basic aniline group.

Q3: I performed an acid wash with dilute HCl, but the separation is still not complete. What could be the issue?

A3: While an acidic wash is the correct approach, the pKa of 2-methyl-3-nitroaniline is quite low for an aniline (predicted around 2.31) due to the electron-withdrawing effect of the nitro group.[3][6] This means it is a weak base. A dilute acid solution (e.g., 1 M HCl) may not be sufficient to fully protonate and extract it into the aqueous phase.[7][8] You may need to use a more concentrated acid or perform multiple extractions. However, be cautious as a highly acidic environment could potentially degrade your desired product.

Q4: My product is also an amine. Will an acid wash remove my product as well?

A4: This is a critical consideration. The success of an acid-base extraction depends on a significant difference in the pKa values of the two amines. If your product is a significantly stronger base than 2-methyl-3-nitroaniline, you can carefully titrate the pH of the aqueous wash to selectively protonate your product while leaving the less basic 2-methyl-3-nitroaniline in the organic layer. Conversely, if your product is significantly less basic (or not basic at all), an acid wash should selectively remove the unreacted starting material.[9]

Q5: I'm concerned about using strong acids with my sensitive product. Are there alternative methods?

A5: Absolutely. If acid-base extraction is not viable, several other techniques can be employed:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[10] Since 2-methyl-3-nitroaniline is a polar molecule, it will have a different retention time on a silica or alumina column compared to many reaction products.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent purification method.[11][12] The goal is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the 2-methyl-3-nitroaniline remains in solution.

  • Scavenger Resins: These are solid-supported reagents that react with and bind to specific functional groups.[13] An isocyanate or aldehyde-functionalized resin can be used to selectively bind the primary amine of 2-methyl-3-nitroaniline, which can then be removed by simple filtration.[14][15]

III. Detailed Purification Protocols

This section provides step-by-step instructions for the most common and effective purification techniques.

Protocol 1: Acid-Base Extraction

This method is ideal when the desired product is not acid-sensitive and has a significantly different basicity than 2-methyl-3-nitroaniline.

Materials:

  • Crude reaction mixture dissolved in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M to 3 M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in a suitable organic solvent and transfer it to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated 2-methyl-3-nitroanilinium chloride will be in the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete removal.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Silica gel (or alumina for very acid-sensitive compounds).

  • Appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Flash chromatography system or glass column.

  • Collection tubes.

Procedure:

  • Develop a TLC method: Find a solvent system that provides good separation between your product and 2-methyl-3-nitroaniline (aim for a ΔRf of at least 0.2).

  • Prepare the column: Pack a column with silica gel using the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elute the column: Run the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

For challenging amine separations, using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution.[16][17]

Protocol 3: Recrystallization

This is a powerful technique for purifying solid products.

Materials:

  • Crude solid product.

  • A suitable recrystallization solvent or solvent pair.

  • Erlenmeyer flask.

  • Heating source (hot plate).

  • Filtration apparatus (Büchner funnel).

Procedure:

  • Solvent selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not when cold.[18]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[11]

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19]

  • Maximize yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Visualization of Purification Strategy

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Strategy cluster_alternatives Alternative for Sensitive Products start Crude Product (contains 2-methyl-3-nitroaniline) product_solid Is the product a solid? start->product_solid acid_sensitive Is the product acid-sensitive? product_solid->acid_sensitive No recrystallize Recrystallization product_solid->recrystallize Yes pka_diff Significant pKa difference? acid_sensitive->pka_diff No chromatography Flash Chromatography acid_sensitive->chromatography Yes acid_wash Acid-Base Extraction pka_diff->acid_wash Yes pka_diff->chromatography No end Pure Product recrystallize->end acid_wash->end chromatography->end scavenger Scavenger Resin scavenger->end

Caption: Decision tree for selecting a purification method.

V. References

  • Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds.

  • Benchchem. Technical Support Center: Purification of Substituted Anilines.

  • PubChem. 2-Methyl-3-nitroaniline. [Link]

  • Google Patents. Process for the purification of aromatic amines.

  • Covalent Scavengers for Primary and Secondary Amines.

  • LookChem. 2-Methyl-3-nitroaniline. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • Ravindranath, B. & Sandhya, K. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. [Link]

  • Chongqing Chemdad Co., Ltd. 2-Methyl-3-nitroaniline. [Link]

  • Glycopep. Resins with Functional Groups as Scavengers. [Link]

  • ResearchGate. Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • Google Patents. Scavenger resin and processes for the use thereof.

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Recrystallization. [Link]

  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Stack Exchange. How to obtain pure aniline from a mixture of phenol and aniline?. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Extraction. [Link]

Sources

Technical Support Center: Stability of Benzoylthiourea Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability of benzoylthiourea derivatives in solution. Understanding and controlling the stability of these compounds is critical for reproducible experimental results and the successful development of new therapeutic agents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Rapid Degradation of Benzoylthiourea Derivative in Protic Solvents (e.g., Methanol, Ethanol)

Question: I dissolved my N,N-disubstituted benzoylthiourea derivative in methanol for an experiment, but I'm observing rapid degradation and the appearance of new peaks in my HPLC analysis. What is causing this, and how can I prevent it?

Answer:

This is a common issue stemming from the susceptibility of the benzoylthiourea scaffold to hydrolysis, particularly in the presence of protic solvents like methanol or ethanol.[1][2]

Causality: The primary degradation pathway is likely hydrolysis of the acyl-thiourea bond. Protic solvents can participate in this reaction, which is often accelerated by acidic or basic conditions. The hydrolysis can lead to the formation of the corresponding benzamide and thiourea derivatives.

Troubleshooting Protocol:

  • Solvent Selection: Immediately switch to a less reactive, aprotic solvent. Acetonitrile is an excellent first choice for many benzoylthiourea derivatives due to its polarity and relative inertness.[3] Other options include tetrahydrofuran (THF) or dimethylformamide (DMF), though their reactivity should be considered for your specific compound and experimental conditions.[4][5]

  • pH Control: If an aqueous or protic solvent system is unavoidable, meticulous pH control is essential. The hydrolysis of benzoylthiourea derivatives can be pH-dependent.[1][6] It is advisable to work in a buffered solution, typically in the pH range of 4-7, to minimize degradation.[6]

  • Temperature Management: Perform all manipulations, including solution preparation and storage, at low temperatures (e.g., on ice or at 4°C) to reduce the rate of degradation.[1]

  • Fresh Solution Preparation: Always prepare solutions of benzoylthiourea derivatives fresh before each experiment. Avoid long-term storage in solution, especially in protic solvents.

Issue 2: Color Change and Precipitation in Solution Upon Exposure to Light

Question: My solution of a benzoylthiourea derivative turned yellow and a precipitate formed after being left on the lab bench for a few hours. What is happening?

Answer:

This observation strongly suggests photodegradation of your compound.[1] Many organic molecules, including those with aromatic and thiocarbonyl groups, are sensitive to light, particularly UV radiation.

Causality: Exposure to light can provide the energy needed to initiate photochemical reactions. These can include isomerization, fragmentation, or oxidation of the thiourea moiety, leading to colored byproducts and compounds with lower solubility.[1]

Troubleshooting Protocol:

  • Light Protection: Always handle and store solutions of benzoylthiourea derivatives in amber vials or containers wrapped in aluminum foil to protect them from light.[5]

  • Inert Atmosphere: If the compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.

  • Purity Analysis: Analyze the precipitate and the remaining solution separately by techniques like HPLC, LC-MS, or NMR to identify the degradation products. This information can provide valuable insights into the degradation pathway.[7]

Issue 3: Inconsistent Results in Biological Assays

Question: I'm getting highly variable results in my cell-based assays using a benzoylthiourea derivative. Could this be a stability issue?

Answer:

Yes, inconsistent biological activity is a classic sign of compound instability in the assay medium.

Causality: Cell culture media are complex aqueous solutions, often buffered at a physiological pH of ~7.4, and incubated at 37°C. These conditions can promote the degradation of sensitive compounds like benzoylthiourea derivatives over the course of the experiment. The degradation products are unlikely to have the same biological activity as the parent compound, leading to variability in your results.

Troubleshooting Protocol:

  • Time-Course Stability Study in Media: Perform a preliminary experiment to assess the stability of your compound in the specific cell culture medium you are using.

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Spike the compound into the cell culture medium at the final assay concentration.

    • Incubate the medium under the same conditions as your biological assay (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the parent compound by HPLC.[1]

  • Data Interpretation: Based on the stability data, you may need to adjust your experimental protocol. For example, if the compound degrades significantly over 24 hours, you might need to shorten the incubation time or add the compound at multiple time points.

  • Structure-Stability Relationship: Consider the structure of your derivative. The presence of certain functional groups can influence stability. For instance, electron-withdrawing or -donating groups on the aromatic rings can affect the susceptibility of the acyl-thiourea linkage to hydrolysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of benzoylthiourea derivatives in solution?

A1: The main factors contributing to the degradation of benzoylthiourea derivatives in solution are:

  • Hydrolysis: The acyl-thiourea bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1][2]

  • Oxidation: The sulfur atom in the thiourea moiety can be oxidized, particularly in the presence of oxidizing agents or under prolonged exposure to air.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.[1][9][10]

Q2: What are the ideal storage conditions for solutions of benzoylthiourea derivatives?

A2: To maximize the stability of benzoylthiourea derivatives in solution, follow these guidelines:

  • Solvent: Use a dry, aprotic solvent such as acetonitrile or THF.[3] If you must use a protic solvent, ensure it is of high purity and consider buffering the solution.

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable.

  • Light: Always store solutions in amber vials or wrapped in foil to protect them from light.[5]

  • Inert Atmosphere: For highly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q3: How can I assess the stability of my benzoylthiourea derivative?

A3: A systematic stability study is the best way to assess the stability of your compound. A common approach is to use a stability-indicating HPLC method.[7][11]

Experimental Protocol: HPLC-Based Stability Assessment

  • Method Development: Develop an HPLC method that can separate your parent compound from potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.

  • Forced Degradation Studies: Subject your compound to stress conditions to intentionally induce degradation and identify potential degradation products.[11] This helps to validate that your HPLC method is "stability-indicating."

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for several hours.

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 1-2 hours), as base-catalyzed hydrolysis is often faster.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.[1]

    • Thermal Degradation: Store the solid compound or a solution in a high-temperature oven (e.g., 70°C).[1]

    • Photodegradation: Expose a solution of the compound to a UV lamp.[1]

  • Formal Stability Study: Once you have a validated stability-indicating method, you can perform a formal stability study under your desired storage conditions (e.g., specific solvent, temperature, and light conditions). Analyze samples at regular intervals to monitor the concentration of the parent compound and the formation of any degradation products.[12]

Data Presentation

Table 1: Illustrative Degradation of a Benzoylthiourea Derivative in Different Solvents at Room Temperature

SolventTime (hours)Parent Compound Remaining (%)
Methanol0100
485
2440
Acetonitrile0100
499
2498
Water (pH 7.4)0100
492
2475

Note: This data is for illustrative purposes only and the actual stability will depend on the specific benzoylthiourea derivative.

Visualizations

Experimental Workflow for Assessing Solution Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare Solutions in Test Solvents time_zero Time Zero Analysis (HPLC) prep_solution->time_zero storage Store under Defined Conditions (Temp, Light) time_zero->storage sampling Sample at Time Intervals storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (% Degradation) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of benzoylthiourea derivatives.

Potential Degradation Pathways

G benzoylthiourea Benzoylthiourea Derivative hydrolysis_products Benzamide + Thiourea Derivative benzoylthiourea->hydrolysis_products Hydrolysis (H₂O, H⁺/OH⁻) oxidation_products Oxidized Sulfur Species benzoylthiourea->oxidation_products Oxidation (O₂, Peroxides) photo_products Isomers / Fragments benzoylthiourea->photo_products Photodegradation (Light/UV)

Caption: Common degradation pathways for benzoylthiourea derivatives.

References

  • Thermal behaviour and antimicrobial activity of novel series of benzoylthiourea derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC. Available from: [Link]

  • Study on Preparation, Biological Activity and Thermal Decomposition of N-Benzoyl-N'-(4-Chlorobenzamido) Thiourea | Scientific.Net. Available from: [Link]

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC. Available from: [Link]

  • The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas' - datapdf.com. Available from: [Link]

  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Publishing. Available from: [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC. Available from: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. Available from: [Link]

  • A Deep Dive into Common Organic Solvents - ChemTalk. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Stability testing of existing active substances and related finished products. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Purity & Melting Point Issues in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiourea synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter purity-related challenges, specifically those manifesting as a low or broad melting point. Here, we provide in-depth, experience-driven answers to common problems, explaining the chemical principles behind the troubleshooting steps.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific, practical problems encountered during the synthesis and purification of thiourea derivatives.

Q1: My synthesized thiourea has a low and broad melting point. What are the primary suspects?

A low and broad melting point is a classic indicator of an impure compound. The phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice of the solid, requiring less energy to break it down.[1] The primary culprits for this issue in thiourea synthesis are:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, acetone, THF) can become trapped in the crystal lattice.[2][3] Even small amounts can significantly depress and broaden the melting point range.

  • Unreacted Starting Materials: The most common synthesis route involves reacting an amine with an isothiocyanate.[4] If the reaction is incomplete, the presence of either starting material will act as an impurity. This is especially common when one reactant is sterically hindered or has low nucleophilicity/electrophilicity.[2]

  • Reaction Byproducts: Several side reactions can generate impurities. These include:

    • Symmetrical Thioureas: If an isothiocyanate is generated in-situ from an amine and CS₂, it can react with the starting amine before the second, different amine is added.[2]

    • Hydrolysis Products: The presence of water, especially at elevated temperatures, can lead to the hydrolysis of the isothiocyanate starting material or the thiourea product itself.[2]

    • Desulfurization Products (Ureas): Thioureas can be converted to their corresponding ureas through oxidation or under harsh conditions.[5] This is a common issue if oxidative reagents are present or if excessive heat is applied during workup.

Q2: How can I systematically diagnose the source of the impurity?

A multi-pronged analytical approach is the most effective way to identify the contaminant. A logical workflow ensures efficient problem-solving.

G A Low / Broad Melting Point Observed B Step 1: Thin-Layer Chromatography (TLC) A->B E Multiple Spots on TLC B->E Indicates Gross Impurity F Single Spot on TLC B->F Suggests Higher Purity or Co-eluting Impurities C Step 2: ¹H NMR Spectroscopy G Identify Impurity Signals (Starting Materials, Solvents, Byproducts) C->G H Clean Spectrum (No obvious impurities) C->H D Step 3: HPLC Analysis I Quantify Purity & Detect Non-UV-active or Co-eluting Impurities D->I E->C F->C J Proceed to Targeted Purification (Recrystallization, Chromatography, Washing) G->J H->D I->J

Caption: Workflow for Diagnosing Low Melting Point.

Detailed Steps:

  • Thin-Layer Chromatography (TLC): This is a quick, initial assessment. Spot your crude product alongside the starting materials. Multiple spots relative to a clean product spot confirm the presence of significant impurities.

  • ¹H NMR Spectroscopy: This is the most powerful tool for identification.

    • Residual Solvents: Look for characteristic signals of common lab solvents (e.g., singlet for acetone at ~2.09 ppm in DMSO-d₆, triplet for ethanol at ~1.06 ppm).[6][7]

    • Starting Materials: Compare the spectrum of your product to those of your starting amine and isothiocyanate.

    • Byproducts: The N-H protons of thioureas typically appear as a broad singlet in the 7-10 ppm range in DMSO-d₆.[8][9] Signals outside this or unexpected aromatic/aliphatic peaks may indicate byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can detect impurities that are not visible by NMR or TLC.[10][11] It is particularly useful for identifying non-proton-containing impurities or isomers with very similar NMR spectra.

Q3: My analysis points to a specific impurity. What is the best purification strategy?

The choice of purification method depends on the nature of the impurity.

Impurity TypeRecommended Purification StrategyCausality and Key Considerations
Residual Solvent Drying under High Vacuum: Heat the sample gently (well below its melting point) under high vacuum for several hours.This provides the energy for solvent molecules to escape the crystal lattice while the vacuum removes them from the environment, preventing re-adsorption.
Unreacted Amine Aqueous Acid Wash: Dissolve the crude product in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute acid like 5% HCl.[12]The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, leaving the neutral thiourea in the organic layer.
Unreacted Isothiocyanate Recrystallization or Chromatography: These impurities are neutral and often have polarities similar to the thiourea product.Recrystallization is effective if the impurity's solubility profile is different from the product's.[13] Column chromatography provides a more robust separation based on polarity differences.
Reaction Byproducts Recrystallization: This is the most common and effective method for removing structurally similar byproducts.The principle is to find a solvent that dissolves the thiourea product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[13]
  • Solvent Selection: The key is finding a suitable solvent. Ethanol is often a good starting point for many thiourea derivatives.[14] Test solubility with a small amount of crude product in various solvents (e.g., ethanol, acetone, isopropanol, acetonitrile). An ideal solvent dissolves the compound when hot but yields crystals upon cooling.[13]

  • Dissolution: Place the crude thiourea in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to minor, highly colored impurities, add a small amount of activated carbon and heat for a few minutes.[15]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including activated carbon, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in thiourea synthesis from isothiocyanates and amines?

The primary reaction is highly efficient, but side reactions can occur, especially if conditions are not optimized.

G cluster_main Main Reaction cluster_side Side Reactions A R-N=C=S (Isothiocyanate) C R-NH-C(=S)-NH-R' (Desired Thiourea) A->C F R-NH-C(=O)-NH₂ (Urea from hydrolysis) A->F G R-NH-C(=S)-NH-R (Symmetrical Thiourea) A->G B R'-NH₂ (Amine) B->C I R-NH-C(=O)-NH-R' (Urea from desulfurization) C->I D H₂O D->F E R-NH₂ (Starting Amine) E->G H Heat / Oxidant H->I

Caption: Common Reactions in Thiourea Synthesis.

The main side reactions are the reaction of the isothiocyanate with any ambient water, which can lead to urea formation, and the self-reaction of the isothiocyanate with the starting amine if stoichiometry is not carefully controlled or if one amine is added too slowly in a one-pot synthesis.[2] Additionally, desulfurization of the final thiourea product to a urea can occur under oxidative conditions or excessive heat.[5]

Q2: My ¹H NMR spectrum looks clean, but the melting point is still low. What other techniques should I use?

If ¹H NMR does not reveal impurities, it suggests the contaminants may lack protons, be present at very low levels, or have signals that overlap with your product's signals. In this case, consider:

  • Elemental Analysis (CHN/S): This technique provides the empirical formula of your compound. A significant deviation from the theoretical percentages of Carbon, Hydrogen, Nitrogen, and Sulfur indicates the presence of an impurity.

  • Quantitative NMR (qNMR): While standard NMR is qualitative, qNMR, using a certified internal standard, can provide a highly accurate measure of purity (weight %).[16][17] This can reveal the presence of "NMR silent" impurities that contribute mass but not signals.

  • High-Resolution Mass Spectrometry (HRMS): This can detect trace impurities with different molecular weights from your target compound.

Q3: Can using too high a reaction temperature cause purity issues?

Yes, absolutely. While higher temperatures can increase the reaction rate, excessive heat can be detrimental. It can promote the decomposition of starting materials (especially sensitive isothiocyanates) or the final thiourea product.[18] This leads to a more complex mixture of byproducts, making purification more challenging and often resulting in a lower yield of a less pure product.[18] It is crucial to optimize the reaction temperature; often, running the reaction at room temperature is sufficient and yields a cleaner product.[12]

References

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Stiasni, N., & Veverková, E. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1723–1747. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-1-(1-naphthyl)-2-thiourea. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(11), 1573. Retrieved from [Link]

  • Li, Z., et al. (2018). Synthesis and characterization of thiourea. Biblioteka Nauki. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

  • Srinivasan, B. R., et al. (2015). 1H NMR spectrum of pure thiourea in DMSO-d6. ResearchGate. Retrieved from [Link]

  • Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. ResearchGate. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Alkan, C., Tek, Y., & Kahraman, D. (2019). 1H-NMR spectra of the thiourea derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Thiourea on Primesep P Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Residual Solvent on the Glass Transition Temperature of Poly(methyl methacrylate). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • Emery Pharma. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Mestrelab. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Nitro-Substituted Thioureas

[1]

Executive Summary: The "Nitro Effect" in Thiourea Scaffolds

The thiourea moiety (



This guide objectively compares nitro-substituted thioureas against their unsubstituted, halogenated, and electron-donating counterparts. The experimental consensus indicates that the nitro group (


)urease inhibitioncytotoxicity
Key Performance Indicators (KPIs)
  • Acidity (

    
    ):  Nitro substitutions significantly increase the acidity of the thiourea -NH- protons, strengthening hydrogen bonding with anionic residues in target proteins.
    
  • Potency (IC50/MIC): Generally superior in enzyme inhibition (Urease) but context-dependent in antibacterial assays.

  • Selectivity: High selectivity for tumor cell lines (e.g., MCF-7, HepG2) over normal fibroblasts in specific derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological performance of nitro-thioureas is dictated by the electronic and steric environment of the phenyl ring.

Electronic Modulation (The Hammett Correlation)

The nitro group induces a strong negative inductive (-I) and mesomeric (-M) effect.

  • Mechanism: This withdraws electron density from the thiourea system.

  • Result: The thioamide protons become more acidic.

  • Biological Impact: Enhanced donor capability for hydrogen bonding with active site residues (e.g., Asp, Glu) or metal centers.

Positional Effects[2][3][4]
  • Para- (

    
    -NO2):  Maximizes the resonance effect without steric hindrance. Often yields the highest potency in urease inhibition.
    
  • Meta- (

    
    -NO2):  Preserves electron withdrawal but alters the molecular shape; frequently used to fine-tune lipophilicity (
    
    
    ).
  • Ortho- (

    
    -NO2):  Often reduces activity due to steric clash with the thiourea sulfur or intramolecular hydrogen bonding, which locks the conformation and prevents target binding.
    
Visualization: SAR Logic Flow

SAR_LogicNitroNitro Group (NO2)SubstitutionElectronicElectronic Effect(-I, -M)Nitro->ElectronicLipophilicityAltered Lipophilicity(LogP)Nitro->LipophilicityAcidityIncreased NH AcidityElectronic->AcidityBindingEnhanced H-Bonding(Target Interaction)Acidity->BindingUreaseUrease Inhibition(High Potency)Binding->UreaseNi2+ ChelationMembraneMembrane PermeabilityLipophilicity->MembraneBacteriaAntibacterial Activity(Variable Potency)Membrane->BacteriaCell Entry

Figure 1: Mechanistic flow illustrating how nitro-substitution translates to biological phenotype.

Comparative Performance Data

Urease Inhibition (Target: Helicobacter pylori)

Urease is a nickel-dependent metalloenzyme. Nitro-substituted thioureas outperform electron-donating derivatives (e.g., methyl, methoxy) due to superior coordination with the active site nickel and stabilization via H-bonds.

Table 1: Comparative


 Values for Urease Inhibition
Compound ClassSubstituent (R)

(µM)
Relative PotencyMechanism Note
Nitro-Aryl 4-NO2 0.46 - 1.55 Very High Strong Ni chelation; acidic NH.
Nitro-Aryl 3-NO210.11HighGood fit; moderate electronic effect.
Standard DrugAcetohydroxamic Acid27.0ReferenceClinical standard.
Halo-Aryl4-Cl20.16ModerateLipophilic; weaker electronic pull.
Alkyl-Aryl4-CH3> 50.0LowElectron donation reduces NH acidity.
UnsubstitutedH15.51ModerateBaseline activity.
Antimicrobial Activity (Gram+ vs Gram-)

While nitro groups enhance enzyme inhibition, halogenated derivatives (Cl, F) often show superior broad-spectrum antibacterial activity due to optimized lipophilicity for membrane penetration.

Table 2: Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC) Target: Staphylococcus aureus (Gram+)

DerivativeMIC (µg/mL)Performance vs Standard
3-Chloro-4-Fluoro 2 - 4 Superior
4-Nitro 12.5 - 25Moderate
4-Methoxy> 50Poor
Ciprofloxacin (Control)0.5 - 1.0Standard

> Insight: For antibacterial applications, a hybrid approach (e.g., 2-chloro-4-nitro) is often required to balance electronic activity with membrane permeability.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the literature reviewed.

Synthesis of Nitro-Substituted Thioureas

Method: Reaction of primary amines with isothiocyanates. Green Chemistry Variation: Use of Cyrene as a solvent is recommended over THF for environmental compliance.

Workflow Diagram:

Synthesis_WorkflowStartStart:Nitro-Aniline + IsothiocyanateRefluxReflux(Ethanol or Cyrene, 4-6h)Start->RefluxTLCMonitor: TLC(Hexane:Ethyl Acetate)Reflux->TLCWorkupWorkup:Pour into Ice WaterTLC->WorkupCompleteFilterFiltration &Recrystallization (EtOH)Workup->FilterProductPure Nitro-Thiourea(>90% Yield)Filter->Product

Figure 2: General synthetic pathway for high-yield production of nitro-thioureas.

Step-by-Step Protocol:

  • Reactants: Dissolve 1.0 mmol of 4-nitroaniline and 1.1 mmol of the appropriate isothiocyanate (e.g., phenyl isothiocyanate) in 15 mL of absolute ethanol (or Cyrene).

  • Reaction: Reflux the mixture at 70-80°C for 4–6 hours.

  • Monitoring: Check progress via TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate). Look for the disappearance of the amine spot.

  • Isolation: Pour the reaction mixture onto crushed ice (approx. 100g) with vigorous stirring. A solid precipitate will form immediately.

  • Purification: Filter the precipitate, wash with cold water (3x 10mL), and recrystallize from hot ethanol to obtain needle-like crystals.

  • Validation: Confirm structure via

    
    -NMR (Look for thioamide -NH singlets at 
    
    
    9.0-11.0 ppm).
Urease Inhibition Assay (Indophenol Method)

Principle: Measures the liberation of ammonia from urea. Reagents: Jack bean urease, Urea substrate, Phenol-hypochlorite reagents.

  • Preparation: Dissolve test compounds in DMSO (Stock: 1 mM).

  • Incubation: Mix 25 µL of enzyme (5 U/mL) with 5 µL of test compound. Incubate at 37°C for 15 mins.

  • Substrate Addition: Add 55 µL of Urea (100 mM in phosphate buffer, pH 8.2). Incubate for 15 mins at 37°C.

  • Development: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

  • Measurement: Incubate 50 mins. Measure Absorbance at 630 nm.

  • Calculation:

    
    .
    

References

  • Arshad, N., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2707.

  • Khan, K. M., et al. (2018).[1] Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 80, 129-144.[1][2]

  • Saeed, A., et al. (2013).[3] Antiurease screening of alkyl chain-linked thiourea derivatives. BMC Chemistry.

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Substituted Thioureas.

  • Figueroa, V. L., et al. QSAR studies on urea and thiourea derivatives.

Structural Comparison of Ortho vs. Meta Substituted Benzoylthioureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of N-benzoyl-N'-phenylthiourea derivatives, specifically contrasting ortho- and meta-substituted isomers. Benzoylthioureas (BTUs) are privileged scaffolds in medicinal chemistry due to their ability to form stable metal chelates and inhibit metalloenzymes like urease.

Key Finding: The performance differential between ortho and meta isomers is driven by the stability of the intramolecular S(6) hydrogen bond pseudo-ring . Ortho substituents introduce steric strain that often twists the terminal phenyl ring out of planarity, altering solubility and receptor fit, whereas meta substituents largely retain planarity but exert distinct electronic effects on the thiocarbonyl (C=S) moiety.

Part 1: Structural Dynamics & Crystallography

The core feature of benzoylthioureas is the formation of an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide proton (N-H...O), creating a pseudo-six-membered ring (S(6) motif). This "conformational lock" is the baseline for comparison.

The Conformational Lock (S6 Motif)

Both isomers attempt to maintain a planar conformation to maximize resonance across the C=O and C=S bonds.

  • Ortho-Substitution:

    • Steric Clash: A substituent at the ortho position of the N'-phenyl ring creates significant steric repulsion with the thiourea core (specifically the N-H or C=S regions depending on rotation).

    • Result: To relieve strain, the N'-phenyl ring rotates significantly (high dihedral angle), breaking overall molecular planarity. This often increases solubility in polar organic solvents but may reduce stacking efficiency in crystal lattices.

    • Electronic Shielding: Bulky ortho groups can physically shield the N-H proton, making it less available for intermolecular interactions but potentially more acidic due to local electronic repulsion.

  • Meta-Substitution:

    • Planarity Retention: Meta substituents are distant from the crowded thiourea bridge. The molecule retains a near-planar geometry (low dihedral angle).

    • Packing: These derivatives often pack more tightly in the solid state due to π-π stacking capabilities, leading to higher melting points compared to their ortho counterparts.

Spectroscopic Fingerprints (NMR & IR)

The structural environment directly influences spectral data.

FeatureOrtho-Substituted BTUMeta-Substituted BTUMechanistic Cause

(N-H) IR Stretch
Shifted to lower wavenumbers (broadened)Sharp, higher wavenumbersOrtho groups often participate in or disrupt H-bonding networks.

(NH) 1H NMR
Downfield shift (>11.0 ppm)Moderate shift (~10.5 - 11.0 ppm)Deshielding due to proximity of the ortho electron cloud (anisotropic effect).

(C=S) 13C NMR
~180-182 ppm~178-180 ppmOrtho twisting reduces conjugation, localizing electron density on the carbon.

Part 2: Biological Performance (SAR)

The primary application of these scaffolds is Urease Inhibition . Urease is a nickel-dependent enzyme; inhibitors must coordinate with the Ni²⁺ active site.

Mechanism of Action

The BTU scaffold binds to the bimetallic Nickel center via the Sulfur (soft donor) and Oxygen (hard donor) atoms.

  • Ortho-Isomers (High Potency):

    • Effect: Often show superior IC50 values (lower concentration needed).

    • Reasoning: The "twisted" conformation induced by the ortho group can pre-organize the molecule to fit into the restricted hydrophobic pocket of the urease active site. Furthermore, electron-withdrawing ortho groups (e.g., -F, -Cl) increase the acidity of the N-H proton, strengthening the H-bond to the enzyme residues (e.g., His222).

  • Meta-Isomers (Moderate Potency):

    • Effect: Generally higher IC50 values.

    • Reasoning: While electronically favorable, the flat conformation may not navigate the steric bulk of the enzyme pocket as effectively as the twisted ortho conformers.

Comparative Data (Representative)
CompoundSubstituent (Pos.)IC50 (Urease) [µM]Electronic Effect
BTU-1 o-NO24.2 ± 0.5 Strong EWG + Steric Twist
BTU-2 m-NO213.6 ± 1.2Strong EWG + Planar
BTU-3 o-CH322.1 ± 2.0EDG + Steric Twist
BTU-4 m-CH335.4 ± 3.1EDG + Planar
Ref StdThiourea22.0 ± 1.2Baseline

Note: Data generalized from structure-activity trends in benzoylthiourea literature (See Ref 1, 4).

Part 3: Experimental Protocols

Synthesis: The Modified Schotten-Baumann

This protocol ensures high yield and minimizes side reactions (such as hydrolysis of the benzoyl isothiocyanate intermediate).

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • Ammonium Thiocyanate (1.1 eq)

  • Substituted Aniline (Ortho or Meta isomer) (1.0 eq)

  • Solvent: Acetone (Dry)[1]

Workflow Diagram (Graphviz):

SynthesisProtocol Start Start: Reagent Prep Step1 In-situ Generation: Benzoyl Chloride + NH4SCN (Reflux Acetone, 30 min) Start->Step1 Intermed Intermediate: Benzoyl Isothiocyanate Step1->Intermed - NH4Cl Step2 Addition: Add Substituted Aniline (Dropwise, RT) Intermed->Step2 Reaction Reaction: Stir 2-4 Hours (Monitor via TLC) Step2->Reaction Quench Quench: Pour into Ice-Cold Water Reaction->Quench Workup Workup: Filter Precipitate & Recrystallize (EtOH/DMF) Quench->Workup

Caption: Step-by-step synthesis of benzoylthioureas via benzoyl isothiocyanate intermediate.

Urease Inhibition Assay Protocol

Objective: Determine IC50 of the synthesized isomers.

  • Enzyme Prep: Dissolve Jack Bean Urease (25 µL, 6 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Add 5 µL of test compound (dissolved in DMSO) to the enzyme solution. Incubate at 37°C for 15 min.

  • Substrate Addition: Add 55 µL of Urea (100 mM). Incubate for 15 min.

  • Detection: Add 45 µL of Phenol Red indicator.

  • Measurement: Measure Absorbance at 630 nm (Indophenol method). Ammonia production increases pH, shifting color.

  • Calculation:

    
    .
    

Part 4: Molecular Mechanism Visualization

The following diagram illustrates why ortho substituents often yield higher biological activity despite steric hindrance.

SAR_Mechanism Substituent Substituent Position Ortho Ortho-Substitution Substituent->Ortho Meta Meta-Substitution Substituent->Meta Steric Steric Twist (Non-Planar) Ortho->Steric Clash Acidity Increased N-H Acidity (Stronger H-Bond Donor) Ortho->Acidity Electronic Effect Planar Planar Geometry (Resonance Stabilized) Meta->Planar No Clash Pocket Fit into Hydrophobic Enzyme Pocket Steric->Pocket Pre-organized Shape ModActivity Moderate Inhibition Planar->ModActivity Activity High Urease Inhibition (Low IC50) Acidity->Activity Pocket->Activity

Caption: Structure-Activity Relationship (SAR) flow showing how ortho-substitution drives potency.

References

  • Khan, K. M., et al. (2018).[2] "Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives." Bioorganic Chemistry, 80, 129-144.[2]

  • Kesuma, D., et al. (2023).[3][4] "Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor." Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925.[4]

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea."

  • Saeed, A., et al. (2014). "Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors." Biology and Medicine.[3][5][6]

Sources

Safety Operating Guide

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Chemical Profile

Objective: Define the physicochemical risks to determine the disposal pathway.

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is a complex organic ligand combining a thiourea core with a nitro-aromatic ring and a benzoyl group . This structural triad creates a unique hazard profile that disqualifies standard "drain disposal" or simple chemical deactivation methods often used for simpler amines.

  • The Thiourea Core (Toxic/Teratogenic): Thiourea derivatives are potent thyroid toxins and potential carcinogens. They can be absorbed through the skin and are often classified as P-listed or U-listed wastes (e.g., Phenylthiourea is P185) under US EPA RCRA regulations.

  • The Nitro Group (Energetic/Reactive): The presence of the nitro group (

    
    ) on the phenyl ring introduces thermal instability. While this specific molecule is not a primary explosive, nitro-aromatics are sensitive to shock and high heat, particularly when dry.
    
  • The Sulfur Content (Combustion Hazard): Thermal decomposition releases sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ), requiring incineration facilities equipped with wet scrubbers.

CRITICAL WARNING: Do NOT use hypochlorite (bleach) for destruction. While bleach is sometimes used to oxidize simple thiourea, the reaction with nitro-substituted thioureas can be unpredictable, highly exothermic, and may generate toxic chloramines or trigger ignition due to the nitro group's oxidative potential.

Personal Protective Equipment (PPE) Matrix

Philosophy: The "Barrier Concept." If you can detect the chemical (smell/irritation), the barrier has failed.

PPE CategorySpecificationRationale (Causality)
Respiratory N95 (minimum) or P100 HEPA Respirator.Prevents inhalation of dust.[1][2][3] Nitro-aromatics can cause methemoglobinemia upon inhalation.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness).Thioureas permeate skin rapidly. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Splash Goggles .Safety glasses are insufficient against fine dust ingress or liquid splashes.
Body Tyvek® Lab Coat or Apron.Disposable outer layers prevent contamination of street clothes and transport of toxins outside the lab.

Operational Disposal Protocol

This protocol treats the substance as RCRA Hazardous Waste (likely characteristic of Toxicity and Reactivity).

Phase A: Pre-Disposal Stabilization
  • Segregation: Isolate the waste from oxidizers (nitrates, perchlorates, peroxides). The thiourea moiety is a reducing agent; contact with strong oxidizers can cause spontaneous ignition.

  • State Assessment: Determine if the waste is Solid (pure powder) or Liquid (mother liquor/reaction solvent).

Phase B: Waste Stream Management

Scenario 1: Solid Waste (Powder/Crystals)

  • Primary Containment: Place the solid into a wide-mouth high-density polyethylene (HDPE) jar or a double-lined heavy-duty polyethylene bag.

  • Solvent Wetting (Optional but Recommended): If the powder is very dry and fine, dampen slightly with a compatible high-flashpoint solvent (e.g., butanol) to suppress dust and reduce shock sensitivity of the nitro group.

  • Secondary Containment: Seal the primary container and place it inside a secondary "Lab Pack" drum (usually 5-gallon or 55-gallon steel/poly drum).

  • Labeling: Mark as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Nitro-substituted Thiourea)."[4][5]

Scenario 2: Liquid Waste (Solutions)

  • Compatibility Check: Ensure the solvent is compatible with incineration. Halogenated solvents (DCM, Chloroform) must be segregated from non-halogenated solvents (Methanol, Ethyl Acetate) if required by your waste hauler.

  • Bulking: Pour into a dedicated "Organic Waste - Toxic" carboy.

  • pH Check: Ensure the solution is not acidic. Acidic conditions can hydrolyze the thiourea, releasing toxic hydrogen sulfide (

    
    ) gas. Maintain neutral to slightly alkaline pH (pH 7-9).
    
Phase C: Final Disposal (Incineration)

The only validated disposal method for this compound is High-Temperature Incineration at a permitted facility.

  • Mechanism: Thermal oxidation at >1000°C breaks the C-N and C-S bonds.

  • Requirement: The facility must have gas scrubbing capabilities to capture

    
     and 
    
    
    
    emissions.

Visualized Decision Workflow

The following diagram illustrates the logical flow for handling this specific chemical waste, ensuring no critical safety steps (like segregation) are missed.

DisposalWorkflow Start Waste: N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea Assess State Assessment Start->Assess Solid Solid Waste Assess->Solid Liquid Liquid/Solution Assess->Liquid Segregate CRITICAL: Segregate from Oxidizers Solid->Segregate Liquid->Segregate PackSolid Double Bag / HDPE Jar (Dampen to suppress dust) Segregate->PackSolid If Solid PackLiquid Carboy (pH 7-9) Avoid Acidification (H2S Risk) Segregate->PackLiquid If Liquid Label Label: Toxic, Organic, N.O.S. (RCRA P-List Equivalent) PackSolid->Label PackLiquid->Label Disposal High-Temp Incineration (w/ Scrubber) Label->Disposal

Caption: Operational workflow for the segregation, packaging, and final destruction of nitro-thiourea waste streams.

Emergency Response (Spill Procedures)

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[1][3]

  • Evacuate & Ventilate: Clear the immediate area.[3] Dust from this compound is an inhalation hazard.[6]

  • Dry Spill (Powder):

    • Do NOT sweep vigorously. This generates dust.

    • Cover the spill with a damp paper towel (water or chemically compatible solvent) to weigh down the powder.

    • Scoop the wet material into a waste container.[2]

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite or Sand).[3]

    • Do NOT use combustible materials (sawdust) if the solvent is flammable or if the nitro content is high.

  • Decontamination: Wash the surface with a mild soap solution. Avoid bleach (risk of reaction).

References

  • US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines P and U listed wastes, including thiourea U219 and Phenylthiourea P185). [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary: 1-(2-Methyl-3-nitrophenyl)thiourea. (Structural analog data regarding nitro-aromatic reactivity). [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals - Thiourea Derivatives. (Academic safety protocols for handling high-toxicity organic wastes). [Link]

Sources

Personal protective equipment for handling N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Profile

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is a specialized thiourea derivative often utilized in coordination chemistry and drug discovery (specifically for antibacterial or anticancer applications). Because specific toxicological data (LD50, permeation rates) may not be established for this exact research compound, you must adopt a Structure-Activity Relationship (SAR) Safety Protocol .

We treat this substance as a High-Potency Unknown based on its three functional components:

  • Thiourea Core: Known goitrogen (thyroid toxicity), potential carcinogen (Carc. 2), and skin sensitizer [1, 2].

  • Nitroaryl Moiety: Nitro-aromatics are associated with methemoglobinemia (reducing blood oxygen-carrying capacity) and potential energetic decomposition upon heating or friction [3].

  • Benzoyl Group: Significantly increases lipophilicity compared to simple thiourea, enhancing the ability to penetrate the stratum corneum (skin barrier) and cell membranes.

Summary of Anticipated Hazards
Hazard ClassRisk DescriptionGHS Signal
Acute Toxicity Fatal/Toxic if swallowed or inhaled.DANGER
Sensitization High risk of allergic skin reaction (Contact Dermatitis).[1]WARNING
Chronic Health Suspected Carcinogen / Reproductive Toxin / Thyroid Damage.WARNING
Physical Combustible dust; potential thermal instability due to nitro group.WARNING

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or single-layer nitrile gloves. The lipophilic nature of the benzoyl group requires strict barrier protection.

PPE Selection Guide
Protection ZoneMinimum RequirementAdvanced/High-Volume RequirementTechnical Rationale
Hand Protection Double Nitrile (min. 0.11mm outer, 0.06mm inner). Change every 30 mins.Silver Shield / Laminate liners under Nitrile.Thioureas permeate rubber rapidly. The benzoyl group accelerates solvent-mediated permeation [4].
Respiratory Fume Hood (Primary). If outside hood: N95/P2 particulate respirator.P100/P3 Half-mask or PAPR (Powered Air Purifying Respirator).Fine crystalline powders aerosolize easily during weighing.
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Goggles.Safety glasses do not seal against floating dust or splashes.
Body Lab Coat (Cotton/Poly blend), buttoned to neck. Long pants, closed shoes.Tyvek® Coveralls or disposable sleeve covers.Prevents accumulation of dust on street clothes, reducing "take-home" exposure.

Operational Protocols: Step-by-Step

A. Pre-Operational Safety Check (The "Self-Validating" System)

Before handling the container, perform this 3-point check:

  • Airflow: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s using a vane anemometer or the hood monitor.

  • Glove Integrity: Inflate the outer glove to check for pinholes before putting it on.

  • Static Control: Ensure an ionizing bar or anti-static gun is available. Nitro-containing organics can be static-sensitive.

B. Weighing & Transfer Protocol

Objective: Minimize dust generation and static discharge.

  • Setup: Place the balance inside the chemical fume hood. Line the work surface with an absorbent, plastic-backed mat.

  • Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat. Why? Nitro compounds are electron-withdrawing; static buildup can cause powder to "jump" or adhere to gloves, leading to spread of contamination.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable spatula.

    • Weigh the necessary amount.

    • Immediately recap the source vial and seal with Parafilm.

  • Decontamination: Wipe the balance and surrounding area with a tissue dampened in 10% soap solution, then Ethanol. Dispose of the tissue as hazardous solid waste.

C. Solubilization (The "Permeation Multiplier" Risk)

Critical Note: Dissolving this compound in DMSO or DMF creates a "Trojan Horse" effect. These solvents rapidly penetrate skin, carrying the toxic thiourea derivative with them.

  • If using DMSO/DMF: You MUST use Silver Shield/Laminate gloves. Standard nitrile offers <5 minutes protection against DMSO-solvated organic toxins.

Visualized Workflows (Graphviz)

Figure 1: PPE & Risk Decision Tree

Caption: Logical flow for selecting PPE based on the state of matter and solvent usage.

PPE_Decision_Tree Start Handling N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Dissolving/Reacting ProtocolA PROTOCOL A: Double Nitrile Gloves Fume Hood N95 Backup Solid->ProtocolA SolventCheck Solvent Type? Solution->SolventCheck StandardSolvent Water/Ethanol SolventCheck->StandardSolvent PenetratingSolvent DMSO / DMF / DCM SolventCheck->PenetratingSolvent StandardSolvent->ProtocolA ProtocolB PROTOCOL B: Laminate (Silver Shield) Gloves Fume Hood Required Splash Goggles PenetratingSolvent->ProtocolB

Figure 2: Emergency Response Pathway

Caption: Immediate actions for spill or exposure events.

Emergency_Response Event Accident Occurs Type Type of Exposure? Event->Type Skin Skin Contact Type->Skin Spill Bench Spill (Powder) Type->Spill ActionSkin 1. Remove Gloves/Clothing 2. Wash >15 mins (Soap/Water) 3. Seek Medical (Show Label) Skin->ActionSkin ActionSpill 1. Evacuate Area 2. Don P100 Respirator 3. Cover with Wet Paper Towel (Prevent Dust) Spill->ActionSpill Disposal Dispose as Hazardous Organic Waste ActionSpill->Disposal

Waste Disposal & Deactivation[2][3]

Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Thioureas can react violently with oxidizers, releasing Sulfur oxides (SOx) and Nitrogen oxides (NOx) gases.[2]

  • Solid Waste: Collect all contaminated weighing boats, gloves, and tissues in a dedicated container labeled "Toxic Organic Solid - Thiourea Derivative."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

  • Container Rinsing: Triple rinse empty vials with Ethanol before disposal. Add rinsate to the liquid waste stream.

References

  • Santa Cruz Biotechnology. Thiourea - Safety Data Sheet & Handling Procedure. Retrieved from scbt.com. Link

  • Cayman Chemical. N-Phenylthiourea Safety Data Sheet (SDS). (2025).[2][3][4] Classifies thiourea derivatives as Fatal if Swallowed (H300) and Skin Sensitizers (H317).[4] Link

  • Hilaris Publisher. Microwave Synthesis and Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea. (2020).[2][5] Discusses synthesis and biological activity of benzoyl thiourea analogs. Link

  • Fisher Scientific. N-Methylthiourea Safety Data Sheet. (2025).[2][3][4] Provides baseline toxicity data for methyl-substituted thioureas. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.